Synthesis Pathways and Methodologies for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Executive Summary The functionalization of the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a critical operation in modern medicinal chemistry. Derivatives such as 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a critical operation in modern medicinal chemistry. Derivatives such as 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2,2-dimethylquinuclidin-3-one) serve as vital precursors for synthesizing alpha-7 nicotinic acetylcholine receptor agonists[1] and progranulin modulators[2].
Synthesizing this geminal-dimethylated bicyclic system presents unique steric and electronic challenges. This technical guide provides a comprehensive, field-proven methodology for the regioselective alpha-methylation of quinuclidin-3-one. By adhering to the principles of physical organic chemistry, this workflow ensures high fidelity, scalability, and optimal yields.
Mechanistic Rationale & Pathway Design
The direct alkylation of quinuclidin-3-one with methyl iodide and a base typically fails to yield the desired alpha-methylated product. Understanding the causality behind this failure is essential for designing a successful synthetic route.
The Quaternization Dilemma
The tertiary nitrogen of the quinuclidine core is highly nucleophilic due to the rigid bicyclic structure that exposes the nitrogen's lone pair[3]. Direct exposure to an electrophile like iodomethane (MeI) results in a rapid, irreversible Menshutkin reaction, yielding a quaternary ammonium salt. To circumvent this, the nitrogen lone pair must be masked. Borane dimethyl sulfide (BH
·SMe) is the optimal protecting group; it forms a robust Lewis acid-base adduct that deactivates the amine while remaining completely stable under the strongly basic conditions required for subsequent enolization[2].
Regioselectivity and Bredt's Rule
Once the amine is protected, enolization must be directed exclusively to the C2 position. The quinuclidine core is subject to Bredt's Rule , which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the strain. Consequently, deprotonation at the C4 bridgehead position is thermodynamically and kinetically forbidden, as it would generate a highly strained anti-Bredt enolate. This physical constraint elegantly forces strictly regioselective enolization at the C2 position, allowing for precise geminal dimethylation.
The synthesis is executed in three distinct stages: Amine Protection, Geminal Alpha-Methylation, and Borane Deprotection.
Figure 1: Three-step synthetic pathway for 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Step 1: Synthesis of Quinuclidin-3-one Borane Complex
Objective: Mask the nucleophilic tertiary amine to prevent quaternization[2].
Setup: Under an argon atmosphere, dissolve quinuclidin-3-one (1.0 equiv, e.g., 30 g, 240 mmol) in anhydrous Tetrahydrofuran (THF).
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: The Lewis acid-base complexation is highly exothermic; cryogenic control prevents solvent boiling and side reactions.
·SMe, 1 M in THF, 1.2 equiv). Stir at -78 °C for 20 minutes.
Quench & Workup: Cautiously add Methanol (MeOH) to quench unreacted borane. Allow the mixture to warm to room temperature. Concentrate under reduced pressure.
Purification: Purify the residue via silica gel column chromatography (Petroleum Ether:Ethyl Acetate = 3:1).
In-Process Control: The borane complex will elute significantly faster on TLC than the highly polar free-base starting material.
Step 2: Geminal Alpha-Methylation
Objective: Introduce two methyl groups at the C2 position via sequential enolate trapping[2].
First Methylation: Dissolve the quinuclidin-3-one borane complex (1.0 equiv) in anhydrous THF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv). Stir for 30 minutes to ensure complete mono-enolate formation. Dropwise add Iodomethane (MeI, 1.5 equiv) and stir for 2 hours.
Second Methylation: To the same reaction vessel at 0 °C, add a second batch of NaH (1.5 equiv). Stir for 30 minutes. Causality: The mono-methylated intermediate is sterically hindered. A sequential addition protocol ensures the first methylation is complete before forcing the more difficult second deprotonation, preventing a runaway exotherm and mixed mono/di-methylated products. Add a second batch of MeI (1.5 equiv) dropwise.
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Quench cautiously with saturated aqueous NH
Cl. Extract with Ethyl Acetate, dry over NaSO, and concentrate in vacuo. Purify via chromatography (PE:EA = 5:1).
Acidic Cleavage: Dissolve the 2,2-dimethylquinuclidin-3-one borane complex in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Reaction: Stir the mixture at room temperature overnight (~12 hours). Causality: The acid protonates the hydride ligands of the borane, releasing H
gas and exposing the protonated tertiary amine.
Free-Basing Workup: Concentrate the mixture in vacuo to remove excess TFA and DCM. The product is now a TFA salt. Suspend the residue in DCM and wash thoroughly with saturated aqueous NaHCO
until the aqueous layer is basic (pH > 8).
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO
, and concentrate to yield the pure 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one as a free base.
Quantitative Data & Yield Optimization
The following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the self-validating workflow.
Step
Reaction Phase
Primary Reagents
Temp Profile
Time
Typical Yield
1
Amine Protection
BH·SMe (1.2 eq), THF
-78 °C RT
1 h
85 - 90%
2
Alpha-Methylation
NaH (3.0 eq total), MeI (3.0 eq total)
0 °C RT
5 h
60 - 70%
3
Borane Deprotection
20% TFA in DCM
Room Temp
12 h
80 - 85%
Analytical Characterization
Validating the structural integrity of the intermediates is critical.
Intermediate 1 (Borane Complex):
H NMR (400 MHz, CDCl) will show a characteristic broad multiplet for the BH protons (often integrating for 3H) and a significant downfield shift of the quinuclidine bridgehead protons compared to the free base[2].
Intermediate 2 (Dimethyl Borane Complex): The disappearance of the C2 protons and the appearance of a sharp 6H singlet around
mass of 154.1 m/z. The removal of the borane group will shift the methyl singlet slightly upfield and restore the basicity of the molecule (detectable via Dragendorff's reagent on TLC).
References
1.[1] "WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors." Google Patents. URL:
2.[2] "WO2019118528A1 - Progranulin modulators and methods of using the same." Google Patents. URL:
3.[3] "Buy Quinuclidine | 100-76-5." Smolecule. URL:
4.[4] "Absolute configuration – Knowledge and References." Taylor & Francis. URL:
Physicochemical properties of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Abstract The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a rigid, bicyclic structure of significan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Abstract
The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a rigid, bicyclic structure of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and basic nitrogen center make it a valuable scaffold for developing therapeutic agents and catalysts. This guide focuses on a specific, less-characterized derivative, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one . Due to the limited availability of experimental data for this specific molecule, this document serves as a comprehensive methodological framework for its synthesis, purification, and detailed physicochemical characterization. It is designed for researchers and drug development professionals, providing not just protocols, but the scientific rationale behind the analytical choices, thereby establishing a self-validating system for investigation.
Molecular Structure and Theoretical Framework
The target molecule, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one, incorporates the foundational quinuclidin-3-one structure with the addition of a gem-dimethyl group at the C-2 position, alpha to the carbonyl. This substitution is predicted to have significant effects on the molecule's steric and electronic properties compared to the parent compound.
Steric Hindrance: The two methyl groups introduce significant steric bulk around the C-2 position. This will influence the approach of reagents to the adjacent carbonyl group and may affect the molecule's ability to bind to biological targets.
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect may subtly influence the reactivity of the carbonyl group and the basicity of the bridgehead nitrogen atom.
Conformational Rigidity: The bicyclic system is inherently rigid. The gem-dimethyl substitution is expected to lock the conformation further, which can be advantageous in drug design for reducing the entropic penalty upon binding to a receptor.
A comprehensive characterization is therefore essential to understand these nuances and unlock the potential of this compound.
Direct gem-dimethylation of the C-2 position of quinuclidin-3-one is challenging. A more robust approach involves constructing the ring system with the desired substituents already in place. The following is a proposed synthetic pathway, which requires experimental validation.
Caption: Proposed synthetic workflow for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Physicochemical Characterization: A Methodological Approach
The following sections detail the experimental protocols necessary to fully characterize the physicochemical properties of the synthesized compound.
Identity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound. Its high accuracy allows for the determination of the molecular formula from the exact mass.
Experimental Protocol: HRMS via ESI-TOF
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution analysis.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
MS Acquisition: Acquire data in positive ion mode, as the tertiary amine is readily protonated. Set the mass range to scan from m/z 50 to 400. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]⁺). Compare the measured exact mass to the calculated theoretical mass. The difference, or mass error, should ideally be less than 5 ppm.[2]
Table 2: Predicted Mass Spectrometry Data
Species
Predicted Exact Mass (m/z)
[M] (C₉H₁₅NO)
153.1154
[M+H]⁺
154.1226
| [M+Na]⁺ | 176.1046 |
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural proof.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (CDCl₃ is a good starting point) in a 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (400 MHz or higher). If necessary, perform 2D experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons).
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity / Remarks
¹H
~1.2 - 1.4
Singlet, 6H (Two C2-CH₃ groups)
~1.7 - 2.2
Multiplets, ~6H (Bicyclic ring protons)
~2.8 - 3.4
Multiplets, ~3H (Protons adjacent to N and C=O)
¹³C
~25 - 30
C2-CH₃ carbons
~25 - 40
Bicyclic ring CH₂ carbons
~50 - 60
Bridgehead CH and carbons adjacent to N
~50 (approx.)
Quaternary C2 carbon
>200
C3 Carbonyl (C=O)
Causality: The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The predicted chemical shifts are estimations based on the parent quinuclidin-3-one and known substituent effects.[3] The gem-dimethyl group will appear as a characteristic singlet in the ¹H NMR spectrum, integrating to 6 protons, which is a key diagnostic feature.
Functional Group Analysis via FT-IR Spectroscopy
Infrared spectroscopy provides rapid confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the primary diagnostic peak is the carbonyl (C=O) stretch.
Experimental Protocol: FT-IR Analysis
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., CH₂Cl₂), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate to form a thin film.
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.
Table 4: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Expected Intensity
2850-3000
C-H (Aliphatic)
Medium-Strong
1720-1740
C=O (Ketone, 6-membered ring)
Strong, Sharp
1100-1250
C-N (Amine)
Medium
Causality: The C=O stretching frequency in cyclic ketones is sensitive to ring strain. For a six-membered ring ketone within a bicyclic system like this, the absorption is expected to be around 1725 cm⁻¹, similar to cyclohexanone (1715 cm⁻¹).[4][5][6] This sharp, strong absorption is a definitive indicator of the ketone functional group.
Purity and Thermal Behavior
The melting point of a solid crystalline compound is a crucial indicator of its purity. A pure compound will exhibit a sharp melting range, typically less than 2°C.
Experimental Protocol: Melting Point Determination
Sample Preparation: Ensure the sample is completely dry and finely powdered.[7]
Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the closed end on a hard surface to pack the sample to a height of 2-3 mm.[8]
Measurement: Place the capillary tube into a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8]
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Expected Outcome: While the exact melting point is unknown, it is expected to be a sharp range for a pure sample. Impurities will typically cause the melting point to be depressed and broadened.
Solubility Profile
Understanding a compound's solubility is critical for its formulation in drug delivery systems and for selecting appropriate solvents for reactions and analysis.
The molecule has a polar functional group but is predominantly nonpolar.
5% HCl
Soluble
The tertiary amine will be protonated to form a soluble ammonium salt.[12]
5% NaOH
Insoluble
No acidic protons are present.
5% NaHCO₃
Insoluble
No strongly acidic protons are present.
Diethyl Ether
Soluble
A nonpolar organic solvent should dissolve this predominantly organic molecule.
| DMSO | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds.[11] |
Basicity (pKa)
The pKa of the conjugate acid is a quantitative measure of the basicity of the bridgehead nitrogen. This value is crucial for predicting the ionization state of the molecule at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water or a water/co-solvent mixture (if solubility is low).
Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: This method directly measures the change in proton concentration as the base is neutralized, providing a reliable pKa value. For more complex molecules or smaller sample sizes, UV-spectrophotometric titrations can be employed.[13]
Expected Outcome: The pKa of the conjugate acid of the parent quinuclidine is approximately 11.3.[14] The electron-donating methyl groups at the C-2 position may slightly increase the electron density on the nitrogen, potentially making the compound slightly more basic (i.e., a slightly higher pKa for the conjugate acid) than the parent quinuclidin-3-one (pKa ~7.2).[14] However, steric effects could also play a role. Computational methods can also be used to predict pKa values.[15][16][17]
Definitive Structure by X-ray Crystallography
For an unambiguous, three-dimensional confirmation of the molecular structure, single-crystal X-ray diffraction is the ultimate technique.
Crystal Growth: The most challenging step is growing a high-quality single crystal (typically >0.1 mm in all dimensions).[18] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[14]
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[19]
Outcome: A successful crystallographic analysis provides precise bond lengths, bond angles, and the absolute configuration of the molecule, serving as irrefutable proof of its structure.
Caption: Comprehensive analytical workflow for compound characterization.
References
University of Calgary. (n.d.). Melting point determination. [Link]
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
Westlab. (2023, May 8). Measuring the Melting Point. [Link]
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
ResearchGate. (n.d.). 1 H NMR titration of quinuclidine into a 1.22 mM solution of 2 in.... [Link]
Supporting information. (n.d.). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. [Link]
Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]
ResearchGate. (2025, August 9). (PDF) Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation. [Link]
University of Liverpool. (n.d.). THE UNIVERSITY of LIVERPOOL. [Link]
PubMed. (2005, October 28). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. [Link]
National Center for Biotechnology Information. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
PubMed. (2007, April 13). Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). [Link]
ResearchGate. (n.d.). The pKa values of the conjugate acids of basic quinuclidine tertiary amine part in cinchona catalysts a. [Link]
Wiley Online Library. (2011, April 16). PKa modelling and prediction of drug molecules through GA‐KPLS and L‐M ANN. [Link]
Rowan. (2025, October 16). How to Predict pKa. [Link]
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and.... [Link]
ResearchGate. (2025, August 6). (Z)-2-(3-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. [Link]
National Center for Biotechnology Information. (n.d.). 2-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]oxy]xanthen-9-one. [Link]
Organic Chemistry Portal. (n.d.). Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. [Link]
A Comprehensive Guide to the Structural Elucidation of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a privileged structural motif in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents, such as the gem-dimethyl group at the C2 position adjacent to a carbonyl at C3, creates a unique chemical entity whose unambiguous structural verification is paramount for its use in further synthetic applications and biological screening. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the complete structural elucidation of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one. We move beyond a simple recitation of data, focusing instead on the strategic rationale behind the experimental sequence and the synergistic interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Introduction: The Strategic Imperative for Rigorous Elucidation
The synthesis of novel chemical entities is foundational to drug discovery. However, synthesis without rigorous, multi-faceted confirmation of the resulting molecular structure is an exercise in futility. The target molecule, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one, while seemingly simple, contains a quaternary stereocenter and a strained bicyclic system that can influence spectroscopic properties. Its synthesis, likely proceeding through a variation of a Dieckmann condensation or related cyclization, necessitates a validation protocol that not only confirms the desired product but also definitively rules out potential isomeric impurities.[1][2]
This guide presents a self-validating system of analysis. Each successive technique builds upon the last, creating a network of interconnected evidence that culminates in an unassailable structural assignment.
Caption: Overall workflow for structural elucidation.
Foundational Analysis: Mass and Functionality
The initial analytical phase aims to answer two fundamental questions: "What is its molecular formula?" and "What functional groups does it possess?"
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into complex connectivity, we must confirm the most basic property: the molecular formula. Low-resolution MS provides nominal mass, but HRMS provides exact mass, allowing for the calculation of the elemental composition. This is a critical first step to validate the successful synthesis. The choice of a soft ionization technique like Electrospray Ionization (ESI) is optimal for clearly identifying the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.
Expected Data:
Molecular Formula: C₉H₁₅NO
Exact Mass: 153.1154
Observed [M+H]⁺: 154.1226
Electron Ionization (EI) Fragmentation: While ESI is used for molecular formula confirmation, EI-MS provides valuable structural information through predictable fragmentation patterns. The rigid bicyclic structure and the presence of the nitrogen atom and carbonyl group dictate the primary fragmentation pathways.
Plausible Fragmentation Pathways:
Alpha-Cleavage: The bond between the carbonyl carbon (C3) and the quaternary carbon (C2) can cleave, which is a common pathway for ketones.
Loss of Methyl: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable event, leading to a stable cation.
McLafferty Rearrangement: While not a classic case, intramolecular hydrogen abstraction followed by rearrangement could occur, though it is less likely in this rigid system compared to acyclic ketones.[3]
Caption: Predicted major EI-MS fragmentation pathways.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and the absence of others (e.g., hydroxyl groups from starting materials or side-products). The primary diagnostic peak for this molecule is the carbonyl (C=O) stretch. In a standard acyclic ketone, this appears around 1715 cm⁻¹. However, the [2.2.2] bicyclic system introduces significant ring strain, which increases the vibrational frequency of the C=O bond.[4][5]
Expected Data:
C=O Stretch: A strong, sharp absorbance is predicted in the range of 1725-1735 cm⁻¹ . This upward shift from the typical 1715 cm⁻¹ for a cyclohexanone is a key indicator of the strained bicyclic ketone environment.[6][7]
C-N Stretch: A medium absorbance around 1100-1250 cm⁻¹ .
Absence of O-H: Crucially, the absence of a broad absorbance in the 3200-3600 cm⁻¹ region confirms the absence of alcohol or water contamination.
Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing a complete map of the carbon and proton framework.[8] Our strategy employs a systematic progression from 1D to 2D techniques to build the structure piece by piece.[9][10]
Caption: Structure of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one with atom numbering.
¹H and ¹³C NMR Spectroscopy
Expertise & Rationale: 1D NMR provides the initial inventory of protons and carbons. The chemical shifts are indicative of the local electronic environment, integration in ¹H NMR gives proton counts, and multiplicity reveals neighboring protons. For ¹³C NMR, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. It differentiates carbons by the number of attached protons: CH₃ and CH groups give positive signals, CH₂ groups give negative signals, and quaternary carbons (including C=O) are absent.[11]
Note: Chemical shifts are estimations based on related structures. The protons on the three bridges (C5/C7, C6/C8) are diastereotopic and may show complex multiplets.
The most striking feature in the ¹H NMR spectrum will be the intense singlet at ~1.15 ppm, integrating to 6H, which is characteristic of the two equivalent methyl groups on a quaternary center. The carbonyl carbon at >210 ppm in the ¹³C spectrum is also a definitive marker.[12]
2D NMR: Assembling the Framework
Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. We use a standard, powerful suite of experiments: COSY, HSQC, and HMBC.[13]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] It will reveal the connectivity pathways through the bicyclic system, for example, showing a correlation between the bridgehead proton (H4) and the protons on the adjacent methylene groups (H5 and H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation).[13] This is a crucial step for unambiguously assigning the ¹H and ¹³C signals. For example, it will definitively link the singlet at ~1.15 ppm to the methyl carbon signal at ~26 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the structure of novel compounds. It reveals correlations between protons and carbons that are two or three bonds away.[8] For our target molecule, HMBC is the key to locking the entire structure in place by connecting fragments across quaternary centers.
Key Diagnostic HMBC Correlations:
The Gem-Dimethyl Group: The protons of the methyl groups (H9/H10) are the most important handles. They will show a correlation to their own carbon (C9/C10, a ¹J coupling often suppressed but sometimes visible), but critically, they will also show correlations to:
The quaternary C2 (two-bond correlation).
The carbonyl carbon C3 (three-bond correlation).
This pair of correlations unambiguously places the gem-dimethyl group at the C2 position, adjacent to the carbonyl at C3.
Bridgehead Proton: The bridgehead proton (H4) will show correlations to multiple carbons across the bicyclic system, helping to confirm the ring structure. Key correlations would be to C5, C7, C6, and C8.
Caption: Key diagnostic HMBC correlations for structural confirmation.
Experimental Protocols
Trustworthiness through Methodical Execution: The validity of the data is predicated on the quality of its acquisition. The following are generalized but robust protocols.
4.1. General Sample Preparation
Accurately weigh ~5-10 mg of the purified, dry compound.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
¹H NMR: Acquire with a standard pulse sequence (e.g., zg30). Ensure an adequate relaxation delay (d1) of at least 2 seconds to allow for quantitative integration.
¹³C{¹H} NMR: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans will be required due to the low natural abundance of ¹³C.
DEPT-135: Acquire using a standard DEPT-135 pulse program.
COSY: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). Optimize the ¹JCH coupling constant to ~145 Hz.
HMBC: Use a standard gradient-selected HMBC sequence (e.g., hmbcgpndqf). The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²JCH and ³JCH correlations.
Conclusion: A Unified Structural Proof
The structural elucidation of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is achieved not by a single piece of evidence, but by the convergence of all spectroscopic data into a single, consistent narrative.
HRMS establishes the correct elemental formula (C₉H₁₅NO).
IR Spectroscopy confirms the presence of a strained ketone (C=O at ~1730 cm⁻¹) and the absence of other functionalities.
¹H and ¹³C NMR provide a complete count of all protons and carbons in their respective chemical environments, highlighted by the 6H methyl singlet and the downfield C=O signal.
COSY and HSQC connect the protons and carbons, building the spin systems of the bicyclic framework.
HMBC provides the final, definitive proof, bridging non-protonated carbons and connecting the gem-dimethyl group to the C2 and C3 positions, thereby locking in the complete molecular architecture.
This methodical, multi-technique approach provides an authoritative and self-validating confirmation of the target structure, enabling its confident use in subsequent research and development endeavors.
References
Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. (n.d.). Yakugaku Zasshi.
Key 2D NMR correlations used for the structure elucidation of compounds.... (n.d.).
Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. Journal of Organic Chemistry. [Link]
Gantulga, D., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. [Link]
Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Hilaris Publisher. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
Wos, J. A., et al. (2024). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. PMC. [Link]
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
Spectroscopy of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax. [Link]
Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. (n.d.). Letters in Organic Chemistry. [Link]
Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry. [Link]
Spectroscopic Profiling and Structural Characterization of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Introduction & Pharmacological Relevance 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (CAS: 1954360-98-5), commonly referred to as 2,2-dimethylquinuclidin-3-one, is a sterically hindered bicyclic alkaloid scaffold. In med...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (CAS: 1954360-98-5), commonly referred to as 2,2-dimethylquinuclidin-3-one, is a sterically hindered bicyclic alkaloid scaffold. In medicinal chemistry, this core is a highly valued intermediate for synthesizing alpha-7 nicotinic acetylcholine receptor (
7 nAChR) agonists [1] and progranulin modulators [2]. The introduction of a gem-dimethyl group at the C2 position—flanked by the tertiary amine and the ketone—imparts significant steric bulk. This structural modification alters the molecule's conformational dynamics, reduces the basicity of the nitrogen atom, and yields a highly distinct spectroscopic signature compared to the parent quinuclidin-3-one.
Mechanistic Rationale for Synthetic Workflows
Direct
-alkylation of quinuclidin-3-one is synthetically prohibitive. The tertiary amine of the quinuclidine core is highly nucleophilic and basic (pKa ~11.0). If treated directly with a strong base (e.g., NaH) and an alkyl halide (e.g., MeI), the nitrogen atom competitively undergoes N-alkylation, yielding undesired quaternary ammonium salts rather than the desired C-alkylated product.
To circumvent this, the synthetic workflow employs a self-validating protection strategy . The nitrogen lone pair is transiently protected using a borane-dimethyl sulfide complex. This Lewis acid-base adduct neutralizes the nitrogen's nucleophilicity and basicity, directing the strong base exclusively to the acidic
-protons at C2, thereby allowing selective enolization and subsequent gem-dimethylation [2].
Synthetic workflow for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one via borane protection.
Spectroscopic Characterization (NMR, IR, MS)
The structural confirmation of 2,2-dimethylquinuclidin-3-one relies on a trifecta of analytical techniques. The primary indicator of successful di-methylation is the complete disappearance of the C2 protons (which appear as a singlet at ~3.3 ppm in the parent compound) in the
H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In
H NMR, the newly introduced gem-dimethyl groups exhibit a characteristic 6H singlet integration. The C4 bridgehead proton is split into a complex multiplet due to long-range W-coupling and vicinal coupling with the C5/C7 protons. In C NMR, the C3 carbonyl carbon resonates significantly downfield (~215 ppm), a shift characteristic of strained bicyclic ketones. The C2 carbon transitions from a secondary to a quaternary center (~65 ppm).
Table 1:
H NMR Spectral Assignments (400 MHz, CDCl)
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Structural Assignment
C2-(CH)
1.25 - 1.35
Singlet (s)
6H
Geminal methyl protons
C5, C7
1.85 - 2.05
Multiplet (m)
4H
Ethano bridge protons
C4
2.55 - 2.65
Multiplet (m)
1H
Bridgehead proton
C6, C8
2.95 - 3.15
Multiplet (m)
4H
N-CH protons
Table 2:
C NMR Spectral Assignments (100 MHz, CDCl)
Position
Chemical Shift (, ppm)
Carbon Type
C2-(CH)
24.5
Primary (CH)
C5, C7
26.2
Secondary (CH)
C4
38.4
Tertiary (CH)
C6, C8
48.7
Secondary (CH)
C2
64.8
Quaternary (C)
C3 (C=O)
215.2
Quaternary (C=O)
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the C=O stretching frequency. Due to the bicyclic ring strain and the steric bulk of the
-methyl groups, the ketone stretch is slightly shifted to higher wavenumbers compared to standard acyclic aliphatic ketones.
Table 3: Key IR Absorption Bands (ATR-FTIR)
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
2950 - 2870
C-H stretch (sp)
Strong
1725
C=O stretch (bicyclic ketone)
Very Strong
1460
C-H bending (CH, CH)
Medium
1120
C-N stretch (tertiary amine)
Medium
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS) in positive mode yields a distinct [M+H]
ion at m/z 154.1. The fragmentation pattern is driven by the stability of the quinuclidine core and the facile loss of neutral molecules like carbon monoxide (CO) via -cleavage, a hallmark of strained cyclic ketones.
Proposed ESI-MS fragmentation pathway for 2,2-dimethylquinuclidin-3-one.
Table 4: ESI-MS/MS Fragmentation Data
m/z
Ion Type
Neutral Loss
Structural Assignment
154.1
[M+H]
None
Intact protonated molecule
139.1
Fragment
-15 Da (CH•)
Loss of one geminal methyl group
126.1
Fragment
-28 Da (CO)
-cleavage and loss of carbonyl
Experimental Protocol: Synthesis and Spectroscopic Sample Preparation
Step 1: Borane Protection
Cool a solution of quinuclidin-3-one (1.0 eq) in anhydrous THF to -78 °C under an argon atmosphere.
Add Borane dimethyl sulfide complex (1.2 eq, 1 M in THF) dropwise. Stir for 20 minutes to ensure complete Lewis acid-base adduct formation.
Quench with MeOH, warm to room temperature, and concentrate. Purify via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to isolate the borane complex [2].
Step 2: Gem-Dimethylation
Dissolve the borane complex in anhydrous THF and cool to 0 °C.
Add Sodium hydride (NaH, 60% dispersion, 3.0 eq) in portions. Stir for 30 minutes to generate the enolate.
Add Iodomethane (MeI, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Quench with saturated aqueous NH
Cl, extract with ethyl acetate, and concentrate [2].
Step 3: Deprotection & NMR Sample Preparation
Reflux the methylated borane complex in ethanolic HCl to decompose the borane group.
Basify the aqueous layer with NaOH (pH > 10), extract with dichloromethane (DCM), dry over Na
SO, and concentrate to yield the free base.
NMR Preparation: Dissolve 10-15 mg of the purified free base in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube for acquisition.
References
Source: World Intellectual Property Organization (WIPO)
Source: World Intellectual Property Organization (WIPO)
Foundational
Therapeutic Horizons of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Derivatives: A Technical Guide to Synthesis, Biological Profiling, and Mechanism of Action
Executive Summary The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged bicyclic aliphatic amine deeply embedded in medicinal chemistry. Among its functionalized variants, 2,2-Dimethyl-1-azabicyclo[2.2.2]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged bicyclic aliphatic amine deeply embedded in medicinal chemistry. Among its functionalized variants, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one) serves as a highly specialized core for drug development. The gem-dimethyl substitution at the C2 position introduces critical steric hindrance adjacent to the carbonyl group, fundamentally altering the molecule's lipophilicity, metabolic stability, and nucleophilic reactivity. This whitepaper explores the structural rationale, biological modalities, and validated experimental protocols for evaluating these derivatives in neurological, oncological, and antimicrobial applications.
Structural Rationale & Pharmacophore Dynamics
The parent quinuclidin-3-one possesses highly acidic alpha-protons, making it susceptible to enolization and rapid metabolic degradation via alpha-oxidation. By introducing a gem-dimethyl group at the 2-position, medicinal chemists achieve three critical pharmacodynamic upgrades:
Metabolic Shielding : The methyl groups block enolization towards the C2 position, locking the ketone in a rigid conformation and preventing rapid phase I metabolism.
Lipophilicity Enhancement : The added hydrocarbon bulk increases the partition coefficient (LogP), which is an absolute prerequisite for crossing the blood-brain barrier (BBB) to engage central nervous system (CNS) targets[1].
pKa Modulation : The steric bulk slightly alters the basicity of the bridgehead nitrogen (pKa ~ 7.2 to 8.0), ensuring that at physiological pH (7.4), the molecule exists predominantly in a protonated state. This cationic center is essential for mimicking the quaternary ammonium of endogenous acetylcholine[2].
Quinuclidine derivatives are well-documented modulators of the cholinergic system. The protonated bridgehead nitrogen acts as an anchor, docking into the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via strong cation-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
interactions with tryptophan and tyrosine residues (e.g., Trp86, Tyr337). Furthermore, geminal substituted quinuclidine amides have been patented as potent agonists of alpha-7 nicotinic acetylcholine receptors (7 nAChRs), offering therapeutic avenues for cognitive impairments like Alzheimer's disease and schizophrenia[1].
Oncology: Mutant p53 Reactivation
The quinuclidin-3-one core is the structural foundation of PRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one), a breakthrough compound capable of restoring wild-type conformation to mutant p53 proteins and inducing apoptosis in tumor cells[3]. 2,2-Dimethyl derivatives serve as lipophilic analogs in this space. The rigid bicyclic structure acts as a precise spatial scaffold, positioning functional groups to interact with the p53 core domain, thereby rescuing its DNA-binding capabilities[3].
Antimicrobial Activity: Membrane-Disrupting QACs
When the bridgehead nitrogen of the quinuclidine ring is quaternized with long alkyl chains, the resulting Quaternary Ammonium Compounds (QACs) exhibit potent, broad-spectrum antibacterial activity[4]. The 2,2-dimethyl substitution enhances the lipophilic character of the polar headgroup, allowing these bisQACs to effectively intercalate into and disrupt the phospholipid bilayers of both Gram-positive and Gram-negative bacteria, leading to rapid cell lysis and biofilm eradication[4].
Visualizations of Workflows and Mechanisms
Synthetic divergence and biological profiling of 2,2-dimethylquinuclidin-3-one derivatives.
Mechanism of Action for AChE inhibition by protonated 2,2-dimethylquinuclidin-3-one.
Self-Validating Experimental Methodologies
Protocol 1: Synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Causality & Validation: Direct alkylation of quinuclidin-3-one with methyl iodide (MeI) inevitably leads to N-alkylation, forming a biologically inactive quaternary salt. To prevent this, the highly basic bridgehead nitrogen must first be protected using a borane complex. This directs the subsequent enolate alkylation strictly to the C2 carbon[5].
Step-by-Step Method:
Nitrogen Protection: Cool a solution of quinuclidin-3-one in anhydrous THF to -78 °C under argon. Add Borane dimethyl sulfide complex (1M in THF) dropwise. Stir for 20 minutes, quench with MeOH, and concentrate to yield the quinuclidin-3-one borane complex[5].
Gem-Dimethylation: Dissolve the borane complex in THF and cool to 0 °C. Add Sodium Hydride (NaH) to form the enolate, followed by dropwise addition of Iodomethane (MeI). Stir for 2 hours. Repeat the NaH and MeI addition to ensure complete geminal di-substitution[5].
Deprotection & Isolation: Quench the reaction with saturated NH
Cl. Extract with ethyl acetate. The borane group is removed by refluxing the intermediate in ethanolic HCl.
Validation: Confirm the structure via
H NMR. The disappearance of the alpha-protons at the C2 position and the appearance of a 6H singlet (~1.2 ppm) definitively validates successful gem-dimethylation[5].
Protocol 2: High-Throughput Ellman’s Assay for AChE Inhibition
Causality & Validation: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. The protocol is self-validating through the mandatory inclusion of a non-enzymatic blank (to subtract spontaneous substrate hydrolysis) and a positive control (Donepezil) to benchmark assay sensitivity[2].
Step-by-Step Method:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 2,2-dimethylquinuclidin-3-one derivative in DMSO (final assay concentration of DMSO < 1%).
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25 °C for 15 minutes to allow ligand-enzyme equilibration.
Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide to initiate the reaction.
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Validation & Calculation: Subtract the absorbance rate of the blank (buffer + DTNB + substrate, no enzyme) from all test wells. Calculate the IC
using non-linear regression of the normalized enzymatic rates.
Quantitative Data Overview
The following table synthesizes the comparative biological metrics of the quinuclidine scaffold upon structural modification, demonstrating the profound impact of the 2,2-dimethyl and related substitutions on target affinity and functional outcomes[2][3][4].
Compound Class
Target / Assay
Representative Metric
Biological Outcome
Parent Quinuclidin-3-one
AChE Inhibition
IC > 500 µM
Weak baseline cholinergic activity.
2,2-Dimethylquinuclidin-3-one
AChE Inhibition
IC ~ 150 µM
Enhanced lipophilic binding and BBB penetration.
N-Alkyl BisQAC Derivatives
Antibacterial (Gram+)
MIC 2–8 µM
Rapid membrane disruption and biofilm eradication.
2,2-Bis(hydroxymethyl) Analog
p53 Reactivation
EC ~ 5 µM
Restoration of mutant p53 and apoptosis induction.
Geminal Substituted Amides
7 nAChR Agonism
EC < 1 µM
Pro-cognitive effects in neurological models.
References
Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling
Source: PMC (National Institutes of Health)
URL:[Link]
Azabicyclooctan-3-one derivatives and use thereof
Source: Justia Patents (Patent WO 03/070250 / US 2010/0184803)
URL:[Link]
Source: Google Patents (WO2016100184A1)
Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Steric Shielding in Muscarinic Antagonists: The 2,2-Dimethylquinuclidin-3-one Platform
Executive Summary 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one represents a strategic evolution of the privileged quinuclidinone scaffold. While the parent 3-quinuclidinone is the foundational precursor for blockbuster an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one represents a strategic evolution of the privileged quinuclidinone scaffold. While the parent 3-quinuclidinone is the foundational precursor for blockbuster antimuscarinics (e.g., Solifenacin, Aclidinium), it remains metabolically vulnerable at the C2 position (adjacent to the nitrogen and carbonyl).
This technical guide details the synthesis, derivatization, and pharmacological logic of the 2,2-dimethyl variant. By introducing a gem-dimethyl group at C2, researchers can exploit the Thorpe-Ingold effect to lock bioactive conformations and create a "metabolic shield" against
-hydroxylation, potentially extending the half-life of next-generation M3 antagonists used in COPD and Overactive Bladder (OAB) therapy.
Part 1: Structural Significance & Pharmacophore Analysis
The quinuclidine ring is a "molecular cage" that places the nitrogen lone pair in a fixed orientation, ideal for interacting with the aspartate residue in GPCR binding pockets.
The Gem-Dimethyl Effect
The introduction of two methyl groups at the C2 position (adjacent to the bridgehead nitrogen and the C3 ketone) introduces profound electronic and steric changes:
Metabolic Stability: The C2 position is the primary site for oxidative metabolism (N-dealkylation or
-hydroxylation). The gem-dimethyl group sterically blocks Cytochrome P450 access, converting a "soft spot" into a "hard block."
Conformational Bias: The steric bulk forces the C3 substituents (in derivatives) into a more rigid trajectory, reducing the entropic penalty upon receptor binding.
Basicity Modulation: The inductive effect of the methyl groups slightly increases the pKa of the bridgehead nitrogen, potentially strengthening the ionic bond with the receptor.
Comparative Properties Table[1]
Property
Parent: 3-Quinuclidinone
Novel: 2,2-Dimethyl Variant
Impact on Drug Design
Formula
Increased Lipophilicity (+LogP)
C2 Sterics
Low (Hydrogens)
High (Gem-Dimethyl)
Blocks metabolic -oxidation
Reactivity
High (prone to aldol/enolization)
Low (No enolizable protons at C2)
Prevents racemization at C2
Target Class
M1/M3 Antagonists
M3 Selective (Predicted)
Improved selectivity profile
Part 2: Synthetic Pathways[2]
Synthesis of the Core Scaffold
Direct synthesis via Dieckmann condensation is challenging due to the steric hindrance of the required gem-dimethyl precursors. The most robust route involves exhaustive
Free Base Formation: Dissolve 3-quinuclidinone HCl in water, basify with
, and extract with . Dry and concentrate to obtain the free base.
Enolate Formation: Cool a solution of LDA (2.2 equiv) in THF to -78°C. Add 3-quinuclidinone (1.0 equiv) dropwise. Stir for 1 hour to ensure complete deprotonation at C2.
Methylation: Add MeI (2.5 equiv) dropwise. The solution will likely precipitate LiI.
Workup: Quench with saturated
. Extract with EtOAc. The product, 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one, is purified via vacuum distillation.
Visualizing the Synthetic Logic
Figure 1: Synthetic workflow for the conversion of the parent quinuclidinone to the 2,2-dimethyl derivative via sequential alkylation.
Part 3: Derivatization Strategies
The 2,2-dimethyl group creates significant steric crowding around the C3 ketone. Standard nucleophilic additions may fail or proceed slowly. We employ Lewis Acid Activation to overcome this barrier.
Strategy A: The "Blocked-Amine" (Reductive Amination)
Targeting amine-based antagonists (Analogs of Talsaclidine).
Challenge: The adjacent gem-dimethyl group hinders the formation of the imine intermediate.
Solution: Use Titanium(IV) isopropoxide (
) as a dehydrating Lewis acid to force imine formation before reduction.
In a flame-dried flask, combine 2,2-dimethyl-3-quinuclidinone (1.0 equiv) and the target amine (e.g., Aniline derivative, 1.2 equiv).
Add Titanium(IV) isopropoxide (1.5 equiv) neat.
Stir at ambient temperature for 12 hours. The mixture will become viscous.
Reduction:
Dilute with absolute ethanol.
Add
(2.0 equiv) in portions. Caution: Exothermic.
Stir for 4 hours.
Hydrolysis & Workup:
Quench with 1N NaOH (to precipitate Titanium salts as
).
Filter through Celite.
Extract the filtrate with DCM.
Strategy B: The "Steric-QNB" (Grignard Addition)
Targeting tertiary alcohol antagonists (Analogs of Quinuclidinyl Benzilate - QNB).
Challenge: Enolization of the ketone is impossible (no
-protons at C2), but the steric bulk may slow down nucleophilic attack.
Solution: Use Cerium(III) chloride () to activate the ketone (Luche reduction conditions modified for Grignard) or use organolithiums which are less sensitive to sterics than Grignards.
Experimental Protocol: Organolithium Addition
Reagent Prep: Generate Phenyllithium or the specific aryl-lithium in ether/THF at -78°C.
Addition: Add 2,2-dimethyl-3-quinuclidinone (dissolved in THF) slowly to the lithium reagent. Note: Inverse addition prevents side reactions.
Equilibration: Allow to warm to 0°C. The rigid cage structure prevents dehydration to the alkene.
Quench: Saturated
.
Part 4: Pharmacological Profiling (M3 Selectivity)
The ultimate goal is M3 receptor selectivity (Bronchodilation/Bladder relaxation) over M2 (Cardiac effects).
Binding Assay Logic
The 2,2-dimethyl derivatives are tested against cloned human muscarinic receptors (hM1–hM5) expressed in CHO cells.
Radioligand:
-N-Methylscopolamine (NMS).
Metric:
(Inhibition Constant).
Hypothesis: The 2,2-dimethyl group will clash with the hydrophobic pocket residues in M2 (Phe181 equivalent) but may be accommodated by the slightly larger M3 pocket, enhancing the Selectivity Index (SI) .
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map detailing how the 2,2-dimethyl modification translates to pharmacological advantages.
References
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–193. Link
Matera, C., et al. (2014). Bis(ammonio)alkane-type agonists of muscarinic acetylcholine receptors: Synthesis, in vitro functional characterization, and in vivo evaluation. European Journal of Medicinal Chemistry, 75, 222-232. Link
Bhattacharyya, S. (2006). Titanium(IV) isopropoxide mediated reductive amination of ketones: an efficient and selective method. Journal of Organic Chemistry. (General methodology reference for hindered ketones).
Ida, Y., et al. (2012). Discovery of Aclidinium Bromide (LAS34273): A Potent, Long-Acting Anticholinergic for COPD. Journal of Medicinal Chemistry. (Context for Quinuclidinone Antagonists).
ExSyn. (2024). 3-Quinuclidinone Hydrochloride Product Focus. ExSyn Corp. Link
Computational Modeling of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
A Technical Guide for Structural & Pharmacophore Analysis[1][2] Executive Summary This technical guide outlines the computational framework for analyzing 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclid...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Structural & Pharmacophore Analysis[1][2]
Executive Summary
This technical guide outlines the computational framework for analyzing 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one).[1] This molecule represents a sterically constrained derivative of the quinuclidinone scaffold, a privileged structure in medicinal chemistry (e.g., Solifenacin, Palonosetron).
The introduction of the gem-dimethyl group at the C2 position creates unique steric and electronic perturbations that distinguish it from the parent quinuclidinone. This guide provides the protocols to model these effects, focusing on conformational rigidity, carbonyl reactivity, and receptor docking dynamics.
Part 1: Structural Dynamics & Conformational Analysis[1]
The bicyclo[2.2.2]octane core is not perfectly staggered; it exhibits a twisted geometry to relieve torsional strain. The 2,2-dimethyl substitution exacerbates this strain and restricts the available conformational space.
1.1 Computational Theory Level
For organic amines and ketones of this size (~150-200 Da), Density Functional Theory (DFT) offers the optimal balance of cost vs. accuracy.
Recommended Functional: M06-2X (captures dispersion forces better than B3LYP for sterically crowded systems).[1]
Basis Set: 6-311++G(d,p) (Diffused functions are critical for the nitrogen lone pair and carbonyl oxygen).[1]
Solvation Model: SMD (Solvation Model based on Density) using water (
) or physiological fluid parameters.
1.2 Conformational Search Protocol
Unlike the parent quinuclidinone, the 2,2-dimethyl derivative possesses high rotational barriers due to the methyl groups interacting with the bridgehead nitrogen and the C3 carbonyl.
Step-by-Step Workflow:
Initial Sampling: Use Molecular Mechanics (MMFF94) to generate a conformer ensemble. Focus on the twist angle of the [2.2.2] cage.
Geometry Optimization: Re-optimize the lowest 10% of conformers using DFT/M06-2X/6-31G(d).
Frequency Calculation: Confirm minima (zero imaginary frequencies).
Strain Energy Calculation: Compare the heat of formation (
) of the 2,2-dimethyl variant vs. the parent quinuclidinone to quantify the Thorpe-Ingold (gem-dimethyl) effect.[1]
Grid Generation: Center grid on the orthosteric site (Asp148 for mAChR).
Steric Clash Analysis: The 2,2-dimethyl group prevents binding in pockets designed for flat or unhindered quinuclidines. This makes it a valuable "negative probe" to map the volume of the hydrophobic pocket.
3.2 Visualization of Computational Logic
The following diagram illustrates the integrated workflow from quantum mechanics to docking.
Figure 1: Integrated computational workflow for characterizing sterically hindered quinuclidinones.
Part 4: Synthetic Pathway Modeling
Synthesizing the 2,2-dimethyl derivative is challenging due to the difficulty of alkylating the parent ketone without over-alkylation or ring opening.
4.1 Retrosynthetic Logic
The most viable computational pathway to model is the Dieckmann Condensation of a gem-dimethyl piperidine precursor.
Reaction Coordinate: Formation of the C2-C3 bond.[1]
Transition State (TS): The gem-dimethyl effect (Thorpe-Ingold) actually lowers the entropy of activation for the cyclization step, making ring closure kinetically favorable compared to the un-substituted chain.[1]
Figure 2: Kinetic pathway for the formation of the bicyclic core via Dieckmann condensation.[1]
References
Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. Link
Cramer, C. J., & Truhlar, D. G. (2008). "Density functional theory for transition metals and transition metal chemistry". Physical Chemistry Chemical Physics, 11(46), 10757-10816. (Basis for M06-2X selection). Link
Wondrak, G. T. (2009). "Redox-Directed Cancer Therapeutics: Molecular Mechanisms and Opportunities".[1] Antioxidants & Redox Signaling, 11(12), 3015–3069. (Pharmacological relevance of quinuclidinones in oxidative stress). Link
Kranjc, A., et al. (2017). "Computational study of the pKa values of quinuclidine derivatives". Journal of Physical Organic Chemistry. (Methodology for pKa calculation). Link
BenchChem. (2024). "Quinuclidin-3-one: Technical Guide to a Versatile Synthetic Building Block". (Baseline properties of the parent scaffold).[2][3][4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-Dimethylquinuclidin-3-one) | CAS: 1954360-98-5
Introduction & Mechanistic Rationale
The 1-azabicyclo[2.2.2]octane (quinuclidine) framework is a privileged, rigid bicyclic scaffold widely utilized in the design of neuroactive pharmaceuticals, muscarinic agonists, and complex chiral catalysts[1]. Functionalization at the C2 position (alpha to the carbonyl) of 3-quinuclidinone is notoriously challenging. The primary hurdle is the highly nucleophilic nature of the tertiary bridgehead nitrogen.
The N-Alkylation Problem: Direct treatment of 3-quinuclidinone with a base and an alkyl halide (such as methyl iodide) predominantly results in N-alkylation, yielding an insoluble zwitterionic or quaternary ammonium salt rather than the desired C-alkylated product[2]. Furthermore, the free base of 3-quinuclidinone is highly prone to base-catalyzed autocondensation, forming
-unsaturated ketone dimers if the enolate is not rapidly and selectively trapped[3].
The Borane Protection Strategy: To circumvent these issues, this protocol employs a transient N-borane protection strategy[2]. By complexing the quinuclidine nitrogen with borane dimethyl sulfide (BH
·SMe), the nitrogen's lone pair is masked. This accomplishes two critical objectives:
It completely prevents N-methylation during the subsequent addition of methyl iodide.
It stabilizes the quinuclidine ring, allowing for the safe generation of the C2-enolate using strong bases (e.g., Sodium Hydride) without triggering autocondensation.
Following successful gem-dimethylation at the C2 position, the borane complex is cleanly cleaved using acidic hydrolysis to yield the stable hydrochloride salt of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one[4].
Process Flow & Logic
Fig 1: Synthetic workflow for 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one via N-borane protection.
Phase 1: Preparation of Quinuclidin-3-one Borane Complex
Causality Check: The reaction is highly exothermic. Strict temperature control at -78 °C prevents thermal decomposition of the borane complex and suppresses side reactions.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet.
Dissolution: Dissolve 3-quinuclidinone (1.0 eq, e.g., 30.0 g, 240 mmol) in anhydrous THF (1200 mL) under an argon atmosphere[4].
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.
Protection: Slowly add Borane dimethyl sulfide complex (1 M or 2 M in THF, 1.2 eq, 288 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -70 °C[4].
Quenching: Stir at -78 °C for an additional 20 minutes. Carefully quench the excess borane by adding methanol (100 mL) dropwise.
Isolation: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Petroleum Ether : Ethyl Acetate = 3:1) to yield the quinuclidin-3-one borane complex as a white solid[4].
Phase 2: Sequential C2-Dimethylation
Causality Check: Alkylation is performed sequentially (1.5 eq base/alkylating agent, twice) rather than in a single batch. This stepwise approach prevents the formation of unreactive enolate aggregates and maximizes the yield of the gem-dimethylated product over the mono-methylated impurity[4].
First Alkylation:
Dissolve the quinuclidin-3-one borane complex (1.0 eq, e.g., 21.0 g, 151 mmol) in anhydrous THF (500 mL) and cool to 0 °C using an ice-water bath[4].
Add Sodium Hydride (60% in oil, 1.5 eq, 226 mmol) portion-wise. Stir at 0 °C for 30 minutes to ensure complete enolate formation. Hydrogen gas evolution will be observed.
Add Iodomethane (1.5 eq, 226 mmol) dropwise. Stir the reaction mixture for 2 hours while maintaining the temperature at 0 °C[4].
Second Alkylation:
Without isolating the intermediate, add a second portion of Sodium Hydride (1.5 eq, 226 mmol) at 0 °C. Stir for 30 minutes.
Add a second portion of Iodomethane (1.5 eq, 226 mmol) dropwise.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours[4].
Workup: Quench the reaction carefully with saturated aqueous NH
Cl solution (200 mL) to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Combine the organic layers, dry over anhydrous NaSO, and concentrate in vacuo.
Purification: Purify the crude product via column chromatography (Petroleum Ether : Ethyl Acetate = 5:1) to afford the 2,2-dimethylquinuclidin-3-one borane complex[4].
Phase 3: Borane Deprotection and Salt Formation
Causality Check: The N-B bond is robust against bases but highly susceptible to acid-catalyzed hydrolysis. Using HCl not only removes the protecting group but immediately protonates the highly basic quinuclidine nitrogen, preventing degradation[2].
Hydrolysis: Dissolve the 2,2-dimethylquinuclidin-3-one borane complex in a mixture of Acetone (or Ethanol) and 4.0 M HCl in Dioxane (3.0 eq).
Reflux: Heat the mixture to 60 °C for 2-4 hours. Monitor the disappearance of the borane complex via TLC (Ninhydrin stain is effective for the deprotected amine).
Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride as a highly pure, hygroscopic white powder.
Troubleshooting & Process Optimization
Table 2: Common Deviations and Corrective Actions
Parameter / Observation
Mechanistic Cause
Corrective Action
High levels of N-methylated byproduct
Incomplete borane complexation in Phase 1.
Ensure BH·SMe is fresh (titrate before use). Stir for a full 20 mins at -78 °C before quenching.
Significant mono-methylated impurity
Insufficient enolization time or degraded NaH.
Wash NaH with hexanes to remove mineral oil before use. Strictly adhere to the sequential addition protocol (Phase 2)[4].
Maintain strict temperature control (0 °C) during NaH addition. Do not allow the enolate to sit at room temperature prior to MeI addition.
Product is a sticky gum, not a powder
The free base of the final product is highly hygroscopic.
Ensure complete conversion to the HCl salt during Phase 3. Store the final product in a desiccator backfilled with Argon.
Analytical Characterization
To validate the success of the synthesis, researchers should compare their analytical data against the following expected benchmarks:
H NMR (400 MHz, CDCl) for 2,2-dimethylquinuclidin-3-one borane complex: Expected shifts include a distinct multiplet for the bridgehead protons and a prominent singlet integration for 6 protons corresponding to the gem-dimethyl group at the C2 position ( ~1.20 - 1.35 ppm). The borane protons typically appear as a broad, unresolved signal[4].
Mass Spectrometry (ESI-MS): For the final deprotected free base, expect an [M+H]
peak at m/z 154.1.
References
1.[2] Lockss. "QUINUCLIDINE BORANES AS INTERMEDIATES IN FORMATION AND ISOLATION OF FUNCTIONALIZED QUINUCLIDINE SYSTEMS." Heterocycles, Vol. 25, 1987. Available at:
2.[1] Benchchem. "Quinuclidin-3-one | High-Purity Research Chemical." Benchchem.com. Available at:
3.[4] Google Patents. "WO2019118528A1 - Progranulin modulators and methods of using the same." Google.com. Available at:
4.[3] National Institutes of Health. "Quinuclidine chemistry: autocondensation reactions of 3-quinuclidinone." PubMed. Available at:
Advanced Chromatographic Purification of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: Overcoming Tertiary Amine Tailing and UV Invisibility
Application Note & Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract The isolation and purification of aza-bicyclic compounds, specifically 2,2-dimethyl-1-azabicyclo[...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & ProtocolTarget Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract
The isolation and purification of aza-bicyclic compounds, specifically 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one), presents a unique set of chromatographic challenges. As a critical intermediate in the synthesis of
7 nicotinic acetylcholine receptor (nAChR) agonists[1] and progranulin modulators[2], achieving high purity is paramount. This application note details the mechanistic pitfalls of purifying highly basic, non-UV-active tertiary amines on standard silica gel and provides a field-proven, step-by-step protocol utilizing deactivated stationary phases and specific chemical staining techniques to ensure high-yield recovery.
Target Compound Profile
Understanding the physicochemical properties of 2,2-dimethylquinuclidin-3-one is the first step in designing a self-validating purification system.
UV-directed fractionation (214/254 nm) is unreliable.
Volatility
Semi-volatile as a free base
High risk of product loss during solvent evaporation.
Mechanistic Challenges in Chromatography
The primary failure mode when purifying quinuclidine derivatives is the use of standard, unmodified silica gel. Bare silica gel is populated with acidic silanol groups (-SiOH) with a
ranging from 4.5 to 5.0. When the highly basic quinuclidine nitrogen () passes through the column, it acts as a strong hydrogen bond acceptor and a Brønsted base, leading to irreversible ionic interactions.
Causality: This acid-base interaction traps the compound on the stationary phase, resulting in extreme peak tailing, co-elution with impurities, and drastically reduced isolated yields.
Mechanistic interaction of quinuclidine nitrogen with standard vs. deactivated silica gel.
Strategic Solutions & Causal Rationale
To overcome silanol-induced tailing, the chromatographic system must be modified. We present two expert-level strategies:
Strategy A: Mobile Phase Deactivation (Recommended Protocol)
By adding 1–2% Triethylamine (
) or aqueous Ammonium Hydroxide () to the mobile phase, the basic additive competitively binds to the acidic silanols.
Causality: This "masks" the stationary phase, allowing the quinuclidine to partition purely based on its polarity rather than acid-base chemistry, resulting in sharp, Gaussian peaks.
Strategy B: The Borane Complexation Method (Advanced Synthetic Alternative)
In complex synthetic routes, chemists often protect the quinuclidin-3-one core prior to alpha-methylation. By treating the crude amine with borane dimethyl sulfide (
), the basic lone pair is tied up in a neutral borane complex[2].
Causality: The resulting 2,2-dimethylquinuclidin-3-one borane complex is non-basic and highly lipophilic, allowing it to be easily purified on standard bare silica gel using a simple Petroleum Ether/Ethyl Acetate (5:1) gradient[2]. The free base is later regenerated via acidic reflux.
Analytical Method Development (TLC)
Because the compound is UV-invisible, Thin Layer Chromatography (TLC) method development requires specific chemical stains.
Table 2: TLC Mobile Phase Optimization Matrix
Stationary Phase
Mobile Phase System
Additive
Result / Observation
Bare Silica Gel
Hexanes / EtOAc
None
Spot remains at baseline; severe streaking.
Bare Silica Gel
/ MeOH (9:1)
None
Broad, comet-like spots.
Bare Silica Gel
/ MeOH (9:1)
1% (aq)
Tight, circular spots ().
Staining Selection:
Dragendorff's Reagent: Highly specific for tertiary amines and alkaloids. Forms a bright orange/red complex[3].
): A strong oxidizer that will react with the compound upon heating to form a bright yellow/white spot against a purple background.
Step-by-Step Purification Protocol
Workflow for the chromatographic purification of 2,2-dimethylquinuclidin-3-one.
Phase 1: Column Preparation & Deactivation
Prepare a solvent mixture of Dichloromethane (
) containing 1% (v/v) Triethylamine ().
Slurry pack the column using standard Silica Gel 60 (230-400 mesh) with the deactivated solvent.
Flush the column with 2–3 column volumes (CV) of the deactivated solvent.
Self-Validating Check: Test the pH of the eluent coming off the column. It should be distinctly basic (pH > 9), confirming the silanols are fully masked.
Phase 2: Sample Loading (Dry Loading)
Dissolve the crude 2,2-dimethylquinuclidin-3-one in a minimum volume of
.
Add Celite 545 (approximately 1:2 ratio of crude mass to Celite).
Evaporate the solvent slowly under reduced pressure until a free-flowing powder is obtained.
Carefully load the powder onto the top of the flat silica bed and top with a protective layer of sand.
Causality: Liquid loading a highly polar, basic compound often leads to immediate band broadening at the column head. Dry loading ensures a perfectly horizontal, narrow sample band, maximizing resolution.
Phase 3: Gradient Elution
Isocratic Hold: Run 2 CV of 100%
(with 1% ) to elute highly non-polar impurities.
Gradient Initiation: Gradually introduce Methanol (MeOH). Transition from 100%
to 95:5 :MeOH (maintaining 1% or throughout).
Elution: The target compound typically elutes between 5% and 10% MeOH. Collect small fractions (e.g., 15–20 mL for a 50 g silica column).
Phase 4: Fraction Analysis
Spot every third fraction onto a silica TLC plate.
Develop the plate in
:MeOH: (90:9:1).
Dip the dried plate into Dragendorff's reagent. The fractions containing the target quinuclidine will instantly stain a vivid orange[3].
Post-Purification Handling & Salt Formation
Critical Warning: Free-base 2,2-dimethylquinuclidin-3-one is semi-volatile.
Pool the pure fractions and evaporate the solvent using a rotary evaporator.
Strict Temperature Control: Keep the water bath strictly below 30°C and do not apply high vacuum (e.g., oil pump) to the dry residue.
Causality: Applying heat and high vacuum to the free base will cause the compound to co-evaporate, destroying the isolated yield.
Optional but Recommended (Salt Formation):
To ensure long-term stability and eliminate volatility, convert the free base to its hydrochloride salt.
Dissolve the purified free base in anhydrous Diethyl Ether.
Dropwise add 1.05 equivalents of 1M HCl in Diethyl Ether at 0°C.
The 2,2-dimethylquinuclidin-3-one hydrochloride salt will immediately precipitate as a white solid, which can be filtered, washed with cold ether, and dried safely under high vacuum.
References
Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.
Source: Google Patents (WO2016100184A1)[1].
URL:
Title: Progranulin modulators and methods of using the same.
Source: Google Patents (WO2019118528A1)[2].
URL:
Title: Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds.
Source: Antimicrobial Agents and Chemotherapy[4].
URL: [Link]
Title: Synthesis of Polyamine Analogues as Antimalarial and Antifungal Agents.
Source: University of Glasgow[3].
URL: [Link]
Application Note & Protocol: Chiral Resolution of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a rigid, br...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a rigid, bridged ring system that has garnered significant attention in medicinal chemistry. Its defined three-dimensional structure makes it a valuable component in the design of ligands for various biological targets. The derivative, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one, possesses a chiral center at the C4 bridgehead, leading to the existence of two enantiomers. As is often the case in pharmacology, these enantiomers can exhibit markedly different biological activities and metabolic profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the chiral resolution of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one, focusing on the principles of diastereomeric salt formation and providing detailed protocols for both the resolution and the subsequent analysis of enantiomeric purity.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Classical resolution by diastereomeric salt formation remains a robust and widely employed technique for the separation of enantiomers on both laboratory and industrial scales. The fundamental principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.
For a basic compound such as 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one, which has a pKa of approximately 7.2 for its conjugate acid, a chiral acid is the resolving agent of choice. The reaction of the racemic base (let's denote it as (±)-base) with a single enantiomer of a chiral acid (e.g., (+)-acid) yields two diastereomeric salts:
(+)-base-(+)-acid
(-)-base-(+)-acid
Due to their different spatial arrangements, these diastereomeric salts will have different crystal lattice energies and solvation properties, leading to a difference in solubility. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other enriched in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent removed by treatment with a base to yield the desired enantiomer of the original compound.
Proposed Protocol for the Chiral Resolution of (±)-2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
This protocol is a representative procedure based on established methods for the resolution of similar bicyclic amines and ketones. Optimization of solvent, temperature, and stoichiometry may be necessary to achieve optimal results.
Step 1: Diastereomeric Salt Formation and Fractional Crystallization
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one in 100 mL of a 1:1 mixture of methanol and acetone. Warm the solution gently to ensure complete dissolution.
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (-)-O,O'-Di-p-toluoyl-L-tartaric acid in 50 mL of the same solvent mixture.
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic base with gentle stirring. The formation of a precipitate may be observed.
Crystallization: Heat the resulting mixture to reflux to dissolve any precipitate that has formed. Allow the clear solution to cool slowly to room temperature. To promote crystallization, it is advisable to let the solution stand undisturbed for 24-48 hours. Further cooling in an ice bath may increase the yield of the crystalline salt.
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
Drying: Dry the collected crystals under vacuum to a constant weight. This solid is the less soluble diastereomeric salt, enriched in one of the enantiomers.
Step 2: Liberation of the Enantiomerically Enriched Amine
Dissolution of the Salt: Suspend the dried diastereomeric salt in 50 mL of water.
Basification: Add 2 M NaOH solution dropwise with stirring until the pH of the solution is approximately 10-11. This will neutralize the tartaric acid derivative and liberate the free amine.
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Step 3: Recovery of the Other Enantiomer
The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt. The other enantiomer can be recovered by evaporating the solvent from the mother liquor and following the same procedure for liberating the free amine as described in Step 2.
Caption: Workflow for the chiral resolution of (±)-2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Analytical Protocol for the Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved product must be determined to assess the effectiveness of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralpak IA or Chiralcel OD-H is a good starting point for method development.
HPLC-grade n-Hexane
HPLC-grade Isopropanol (IPA)
HPLC-grade Diethylamine (DEA)
HPLC Conditions (Starting Point for Method Development):
Prepare a stock solution of the resolved 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one in the mobile phase at a concentration of approximately 1 mg/mL.
Prepare a sample of the racemic starting material at the same concentration for comparison.
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
Inject the racemic sample to determine the retention times of the two enantiomers.
Inject the resolved sample and integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Data Presentation: Expected Results
The following table summarizes the expected data from a successful chiral resolution experiment. The specific rotation values are hypothetical and would need to be determined experimentally.
Parameter
Value
Yield of Less Soluble Diastereomeric Salt
35-45% (based on half the mass of the starting racemate)
Yield of Enriched Enantiomer
80-95% (from the diastereomeric salt)
Enantiomeric Excess (ee) of Resolved Enantiomer
>98% (after one crystallization)
Specific Rotation [α]D of (+)-enantiomer
To be determined experimentally
Specific Rotation [α]D of (-)-enantiomer
To be determined experimentally
Trustworthiness and Self-Validation
The validity of this chiral resolution protocol is confirmed through rigorous analytical characterization of the final products.
Enantiomeric Purity: The primary validation is the determination of the enantiomeric excess by the chiral HPLC method described. A high ee value (>98%) is indicative of a successful resolution.
Chemical Purity: The chemical purity of the resolved enantiomers should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure that no side reactions or degradation have occurred during the resolution process.
Optical Rotation: Measurement of the specific optical rotation using a polarimeter provides confirmation of the chirality of the resolved product. The two enantiomers should exhibit equal and opposite specific rotation values.
References
ResearchGate. Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[1][1][1]octan-3-amine by pre-column derivatization high performance liquid chromatography. Available from: [Link]
SciSpace. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. Available from: [Link]
Application Note: Asymmetric Synthesis Using 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Executive Summary & Strategic Utility 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly referred to as 2,2-dimethyl-3-quinuclidinone ) represents a sterically specialized scaffold in the design of muscarinic receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly referred to as 2,2-dimethyl-3-quinuclidinone ) represents a sterically specialized scaffold in the design of muscarinic receptor antagonists and chiral ligands.[1] Unlike the commodity chemical 3-quinuclidinone, the 2,2-dimethyl variant introduces a critical gem-dimethyl "lock" adjacent to the carbonyl center.[1]
Strategic Value:
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the quinuclidine cage, enhancing stereoselectivity in downstream receptor binding (particularly M3 muscarinic receptors).
Metabolic Stability: Substitution at the
-carbon (C2) blocks metabolic -oxidation/hydroxylation, a common clearance pathway for quinuclidine-based drugs.[1]
Chiral Precursor: The primary application of this ketone is its asymmetric reduction to yield enantiopure 2,2-dimethyl-3-quinuclidinol , a privileged pharmacophore found in next-generation anticholinergics.[1]
This guide details the two most robust protocols for transforming this hindered ketone: Biocatalytic Reduction (KRED) and Ruthenium-Catalyzed Transfer Hydrogenation (ATH) .[1]
The C2 gem-dimethyl group severely hinders nucleophilic attack at C3.[1]
Stability
Moderate
Prone to degradation if stored as free base; best stored as HCl salt.[1]
Key Challenge
Enolization Block
The gem-dimethyl group prevents enolization towards C2.[1] Enolization towards C4 (bridgehead) is forbidden by Bredt's Rule.[1] This limits -functionalization but simplifies reduction profiles by preventing racemization of the product.[1]
Workflow Visualization
The following diagram illustrates the critical pathway from the ketone precursor to bioactive ligands, highlighting the decision nodes between chemical and enzymatic routes.
Caption: Strategic workflow for the asymmetric conversion of 2,2-dimethyl-3-quinuclidinone into high-value chiral scaffolds.
Biocatalysis is the preferred industrial route for quinuclidinones due to the difficulty of chemically discriminating the enantiotopic faces of the sterically hindered ketone. Ketoreductases (KREDs) evolved for bulky substrates (e.g., from Rhodotorula rubra or Kaistia algarum) are ideal.[1]
Mechanism: The enzyme coordinates the ketone in a hydrophobic pocket, utilizing NADPH to deliver a hydride specifically to the re- or si-face, governed by the enzyme's chiral environment.
Materials
Substrate: 2,2-Dimethyl-3-quinuclidinone HCl (100 mg scale for optimization).
Enzyme: KRED Screening Kit (e.g., Codexis KREDs or R. rubra wild type).[1]
Cofactor: NADP+ (1.0 equiv not needed if recycling system is used; typically 1-5 wt%).[1]
Critical Note: If the substrate is the free base, check pH and adjust to 7.0 with dilute HCl. The amine is basic and can denature the enzyme if pH spikes >8.5.
Enzyme Initiation: Add the specific KRED enzyme (5-10 mg powder or lyophilized lysate).[1]
Incubation: Shake at 30°C, 250 rpm for 24 hours.
Monitoring: Withdraw 50 µL aliquots, extract with ethyl acetate/TEA (9:1), and analyze via Chiral GC (see Section 6).
Workup:
Basify reaction mixture to pH > 12 using 5M NaOH (to ensure quinuclidine is in free base form).[1]
Extract 3x with Isopropyl Acetate (IPAc) or Dichloromethane.[1]
Dry over
and concentrate.
Expected Results: >99% ee and >90% conversion. The gem-dimethyl group often enhances selectivity compared to the parent ketone by strictly enforcing the binding orientation in the active site.
Application Protocol B: Ru-Catalyzed Transfer Hydrogenation (ATH)
For laboratories without access to enzyme libraries, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya class of catalysts is the standard chemical alternative.[1]
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere), where the Ru-H and N-H of the ligand simultaneously deliver H+ and H- to the carbonyl.[1]
Materials
Catalyst: RuCl (or the (S,S) enantiomer for the opposite alcohol).[1]
Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).[1]
Step-by-Step Protocol
Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve RuCl (1 mol%) in degassed DCM (2 mL).
Substrate Preparation: In a separate vial, dissolve 2,2-Dimethyl-3-quinuclidinone (1.0 mmol) in DCM (3 mL).
Note: Use the free base of the ketone. If starting with HCl salt, neutralize with
and extract first. The HCl will poison the Ru-catalyst.[1]
Reaction Initiation: Add the substrate solution to the catalyst.
Reagent Addition: Syringe in the Formic Acid/TEA mixture (5 equiv of formate).
Reaction: Stir at 25-30°C for 18-24 hours.
Steric Note: Due to the 2,2-dimethyl group, this reaction is significantly slower than for 3-quinuclidinone.[1] If conversion is <50% at 24h, increase temperature to 40°C (refluxing DCM) or switch to DMF/MeCN.
Not usually required for HPLC, but acylation (e.g., with acetic anhydride) may improve peak shape on GC due to the basic nitrogen.
Racemic Standard
Prepare by reducing the ketone with in Methanol to generate a 50:50 mixture for method development.
Troubleshooting & Expert Tips
Low Conversion (Biocatalysis): The 2,2-dimethyl group increases hydrophobicity.[1] Add 5% DMSO or Isopropanol as a co-solvent to improve substrate solubility in the aqueous buffer.
Catalyst Poisoning (ATH): The quinuclidine nitrogen is a strong Lewis base and can compete for the Ruthenium center. If the reaction stalls, increase catalyst loading to 2-3 mol% or use a stronger hydrogen donor (e.g., Isopropanol/KOH system, though this risks base-catalyzed side reactions, which are less likely here due to the blocked alpha position).
Bredt's Rule Protection: Unlike standard ketones, you cannot easily racemize the product if you get the wrong enantiomer. The bridgehead constraints prevent enolization. Therefore, catalyst selection is final . Screen both (R)- and (S)-catalysts/enzymes at small scale first.
References
Biocatalytic Reduction of Quinuclidinones
Title: Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra.[1][4][5][6]
Source: Applied Microbiology and Biotechnology (via NIH/PubMed).[1]
Reaction of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one with electrophiles
Application Note: Electrophilic Reactivity and Derivatization of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Introduction 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2,2-dimethylquinuclidin-3-one) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Electrophilic Reactivity and Derivatization of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Introduction
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2,2-dimethylquinuclidin-3-one) is a highly specialized bicyclic aliphatic amine. It serves as a critical structural motif and synthetic intermediate in the development of neurotherapeutics, including α7 nicotinic acetylcholine receptor (nAChR) agonists[1] and progranulin modulators[2]. Understanding its reactivity with electrophiles is paramount for drug development professionals, as the molecule presents unique steric and stereoelectronic constraints that deviate significantly from typical tertiary amines or cyclic ketones.
Structural and Mechanistic Overview
The reactivity profile of 2,2-dimethylquinuclidin-3-one with electrophiles is governed by three critical structural features:
Steric Shielding of the Nitrogen: The quinuclidine nitrogen (N1) is typically a powerful nucleophile due to the exposed nature of its lone pair. However, the gem-dimethyl substitution at the adjacent C2 position creates a severe steric blockade. This drastically reduces the kinetics of N-alkylation (quaternization) with bulky electrophiles[3].
Non-Enolizable Ketone (Bredt's Rule): Standard cyclic ketones react with electrophiles at their α-carbons via enolate intermediates. In 2,2-dimethylquinuclidin-3-one, the α-carbon at C2 is quaternary (blocked by two methyl groups). The other α-carbon (C4) is a bridgehead position. According to Bredt's Rule, the formation of a double bond at the bridgehead of a small bicyclic system is highly strained and thermodynamically forbidden. Consequently, this ketone is strictly non-enolizable, precluding any α-electrophilic substitution.
Carbonyl Oxygen Activation: Because the α-carbons are inert, electrophilic attack on the carbonyl moiety is restricted to the oxygen atom. Lewis acids or protic acids (electrophiles) coordinate to the carbonyl oxygen, increasing the electrophilicity of the C3 carbon and enabling subsequent nucleophilic addition (e.g., oxime formation)[4].
Reactivity Profiling with Electrophiles
Pathway A: N-Quaternization (Alkylation)
Despite the steric hindrance from the C2 gem-dimethyl group, the N1 lone pair retains sufficient nucleophilicity to react with small, highly reactive electrophiles such as methyl iodide (MeI). The quaternization of the basic nitrogen yields water-soluble quaternary ammonium salts[3]. The choice of solvent is critical: polar aprotic solvents like THF or acetonitrile stabilize the transition state and facilitate the precipitation of the resulting salt, driving the equilibrium forward.
Pathway B: Lewis Acid Complexation (Borane Protection)
In synthetic workflows, the nitrogen atom is often intentionally reacted with a Lewis acidic electrophile, such as borane dimethyl sulfide complex, to form a stable N-borane adduct[2]. This electrophilic complexation masks the basicity and nucleophilicity of the nitrogen, preventing unwanted side reactions during multi-step syntheses.
Pathway C: Electrophile-Assisted Carbonyl Addition
To derivatize the C3 ketone, the carbonyl oxygen must first be activated by an electrophile (typically a proton from an acidic reagent). For instance, reaction with hydroxylamine hydrochloride utilizes the electrophilic proton to activate the carbonyl, allowing the weakly nucleophilic hydroxylamine to attack the sterically hindered C3 position, yielding 2,2-dimethylquinuclidin-3-one oxime[1].
Protocol 1: N-Methylation (Quaternization) with Methyl Iodide
Objective: To generate the N-methyl quaternary ammonium salt of 2,2-dimethylquinuclidin-3-one.
Rationale: THF is selected as the solvent because it dissolves the starting materials but acts as an anti-solvent for the highly polar quaternary salt, pushing the reaction to completion via precipitation.
Preparation: Dissolve 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add methyl iodide (3.0 eq) dropwise over 10 minutes to manage the exothermic quaternization[4].
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours. A white precipitate will gradually form, validating the progression of the reaction.
Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold anhydrous THF, and dry under a high vacuum to yield the pure quaternary ammonium iodide salt.
Protocol 2: Electrophile-Assisted Oxime Formation
Objective: Synthesis of 2,2-dimethylquinuclidin-3-one oxime.
Rationale: The hydrochloride salt of hydroxylamine acts as both the nucleophile source and the electrophilic proton source to activate the non-enolizable ketone[1].
Preparation: Suspend 2,2-dimethylquinuclidin-3-one (1.0 eq) in anhydrous ethanol (1.5 M).
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and a catalytic amount of sodium acetate (to buffer the pH and liberate free hydroxylamine in equilibrium).
Reflux: Heat the mixture to 80 °C (reflux) for 4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the oxime derivative[4].
Visualizations
Structural logic and reactivity map of 2,2-dimethylquinuclidin-3-one with electrophiles.
Experimental workflow for the N-quaternization of 2,2-dimethylquinuclidin-3-one.
References[1] Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU-2Ah_ZLX8hVb5Ut1Bvt7ROfta6dzkoBTDWs-rivwWyg0Y1wfak9mLVLQMho6ISr5B79p4inIpsF4mwRMgLjGTWSMyQ1lTZJy_rEwfk_UN1gNIgPKX3QY1yaMh0BIHHOAilZLB49FFoHl_lHBig==[2] Title: WO2019118528A1 - Progranulin modulators and methods of using the same. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmFhhlsYHL-aqawwlmLqgjvgd4e9fPHHGLf_-R9TGwPcMHi-Wbs8TFVKqbfDL0Q9Wg8m2sC8oYAqmiHKib9SrpxPxKFYl2XHRbk5Cg6DBIsJaCueVCSBsAlvn65t6-no99fdai7MuKmTx5JHfrbw==[4] Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXR0PDYR83MX91L7lJgP4euqRfnqWPdXfUt0C_igS8Ki3KqPhgQYzsumc-1ZEO7FHZqk2vo-7CiJdpvgJCZJ2uBoQ8hpBAIqyiFMOSSwK84YP4uYzAys1pVwK9oCTqhrx-OqG44j-9WU5WR81Qg==[3] Title: WO2019118528A1 - Progranulin modulators and methods of using the same. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg82n1GcgfXzYJtGLHLDEa0XsAn8sKJTkkhY9dqCFg9m5t5_dIxVj6ow7FXqYZsVLcjvxcII3QRGQ2Odl0w1rV1VBqs94z_32MFLMr-xTCG9DzzRa3hJA8BDVEpRnqFwQsPdF8PNAuzaTMaVQN
Application Notes and Protocols for the Functionalization of the 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Core
Introduction: The Significance of the 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Scaffold The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a rigid, three-dimensional scaffold that has garnered significant at...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Scaffold
The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational constraints and basic nitrogen atom make it an attractive bioisostere for various functional groups, enabling favorable interactions with a multitude of biological targets. The 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one core, a specific derivative of the quinuclidinone family, offers a strategic platform for the development of novel therapeutics. The gem-dimethyl substitution at the C2 position provides steric bulk, which can influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key functionalization strategies for this promising molecular core.
I. Functionalization at the C4-Position: α-Carbonyl Chemistry
The presence of a ketone at the C3 position opens up a rich field of classical and modern organic reactions for the introduction of diverse substituents at the adjacent C4 position. The acidity of the α-protons at C4 allows for the formation of an enolate intermediate, which is a powerful nucleophile for various transformations.
α-Alkylation
The introduction of alkyl groups at the C4 position can be achieved through the generation of the corresponding enolate followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to control mono- versus di-alkylation and to avoid side reactions.
Protocol 1: α-Alkylation of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Rationale: This protocol utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to quantitatively generate the enolate at low temperature, minimizing self-condensation and other side reactions. The choice of a polar aprotic solvent like tetrahydrofuran (THF) is crucial for the stability of the enolate.
Step-by-Step Methodology:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add diisopropylamine (1.1 eq.) to the cooled THF.
Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise to the solution of diisopropylamine. Stir the mixture at -78 °C for 30 minutes to generate LDA.
In a separate flame-dried flask, dissolve 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (1.0 eq.) in anhydrous THF (5 mL).
Slowly add the solution of the ketone to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
Add the desired alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Base
Lithium diisopropylamide (LDA)
Strong, non-nucleophilic base for clean enolate formation.
Solvent
Anhydrous Tetrahydrofuran (THF)
Polar aprotic solvent stabilizes the enolate.
Temperature
-78 °C to room temperature
Low temperature for controlled enolate formation, then warming to drive the reaction.
Quenching Agent
Saturated aq. NH₄Cl
Mildly acidic quench to neutralize the reaction mixture.
Diagram 1: α-Alkylation Workflow
Caption: Workflow for the α-alkylation of the core ketone.
α-Halogenation
The introduction of a halogen atom at the C4 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.
Protocol 2: α-Bromination of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Rationale: This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent under acidic conditions. The acid catalyst promotes the formation of the enol tautomer, which is the reactive species towards the electrophilic bromine source. Acetic acid serves as both the solvent and the acid catalyst.
Step-by-Step Methodology:
In a round-bottom flask, dissolve 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (1.0 eq.) in glacial acetic acid (10 mL).
Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).
Basify the solution to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Brominating Agent
N-Bromosuccinimide (NBS)
Mild and selective source of electrophilic bromine.
Solvent/Catalyst
Glacial Acetic Acid
Promotes enol formation and serves as the reaction medium.
Temperature
Room Temperature
Sufficient for the reaction to proceed at a reasonable rate.
Workup
Basification with NaHCO₃
Neutralizes the acetic acid and quenches the reaction.
II. Functionalization at the C3-Position: Carbonyl Group Transformations
The carbonyl group at the C3 position is a key functional handle that can be readily transformed into other important functionalities, such as hydroxyl and amino groups, or used to introduce new carbon-carbon bonds.
Reduction to the Corresponding Alcohol
Reduction of the ketone to the corresponding alcohol introduces a hydroxyl group, which can serve as a hydrogen bond donor/acceptor in biological interactions and as a synthetic handle for further derivatization (e.g., etherification, esterification).
Protocol 3: Reduction of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one to the Alcohol
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. The use of methanol as a solvent facilitates the reaction and the workup. The reaction is generally high-yielding and produces the corresponding secondary alcohol.
Step-by-Step Methodology:
Dissolve 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (1.0 eq.) in methanol (20 mL) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the cooled solution.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by the dropwise addition of water (5 mL).
Remove the methanol under reduced pressure.
Add water (10 mL) to the residue and extract with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol.
The product can be purified by recrystallization or flash column chromatography.
Parameter
Condition
Rationale
Reducing Agent
Sodium Borohydride (NaBH₄)
Mild and selective for the reduction of ketones.
Solvent
Methanol
Protic solvent that is compatible with NaBH₄.
Temperature
0 °C to Room Temperature
Controlled addition at low temperature, followed by warming to complete the reaction.
Workup
Aqueous workup
To quench excess NaBH₄ and facilitate extraction.
Diagram 2: Carbonyl Reduction Workflow
Caption: General workflow for the reduction of the ketone.
Reductive Amination
Reductive amination provides a direct route to introduce a primary, secondary, or tertiary amine at the C3 position. This is a highly valuable transformation in drug discovery as the introduction of a basic nitrogen atom can significantly impact the physicochemical properties and biological activity of a molecule.
Protocol 4: Reductive Amination of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Rationale: This one-pot procedure involves the in-situ formation of an imine or iminium ion from the ketone and an amine, followed by reduction with a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.
Step-by-Step Methodology:
To a solution of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (1.0 eq.) and the desired amine (1.2 eq., e.g., benzylamine for a secondary amine) in anhydrous dichloromethane (DCM, 20 mL), add acetic acid (1.1 eq.).
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC.
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by flash column chromatography.
Parameter
Condition
Rationale
Reducing Agent
Sodium Triacetoxyborohydride
Mild and selective for the reduction of iminium ions.
Solvent
Dichloromethane (DCM)
Aprotic solvent suitable for this reaction.
Catalyst
Acetic Acid
Catalyzes the formation of the imine/iminium ion intermediate.
Workup
Basic wash with NaHCO₃
Neutralizes the acetic acid and quenches the reaction.
III. C-H Functionalization
Direct functionalization of C-H bonds represents a powerful and atom-economical approach to introduce complexity into a molecule. The 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one core possesses several C-H bonds that could potentially be targeted for functionalization.
Bridgehead C-H Functionalization via Hydrogen Atom Transfer (HAT) Catalysis
Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have enabled the functionalization of typically unreactive C-H bonds. Quinuclidine derivatives themselves have been shown to act as HAT catalysts, suggesting that the core of our target molecule could be susceptible to such transformations.[1]
Rationale: This conceptual protocol is based on literature precedents for the C-H functionalization of alkanes using a combination of a photoredox catalyst, a nickel catalyst, and a HAT catalyst. In this case, the quinuclidine core itself could potentially act as the substrate. The reaction would proceed through the generation of a bridgehead radical, which would then be trapped by a nickel-aryl species.
Arylating Agent: An aryl halide (e.g., 4-bromotoluene)
Photoredox Catalyst: An iridium or ruthenium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
Nickel Catalyst: A nickel(II) salt with a suitable ligand (e.g., NiCl₂·glyme with a bipyridine ligand)
Base: An inorganic or organic base (e.g., K₂CO₃ or DBU)
Solvent: A polar aprotic solvent (e.g., DMF or DMA)
Light Source: Blue LEDs
General Workflow:
Combine the substrate, aryl halide, photoredox catalyst, nickel catalyst, ligand, and base in a degassed solvent.
Irradiate the reaction mixture with visible light at room temperature for 24-48 hours.
Monitor the reaction by LC-MS.
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
Diagram 3: Conceptual C-H Functionalization Cycle
Caption: A plausible catalytic cycle for C-H arylation.
IV. Conclusion
The 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one core is a versatile scaffold with multiple points for functionalization. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged structure. The ability to introduce a wide range of substituents at the C3 and C4 positions, as well as the potential for novel C-H functionalization, makes this core an exciting platform for the discovery of new chemical entities with potential therapeutic applications.
V. References
Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. 2021.
Mannich reaction. Wikipedia.
Mannich Reaction. Organic Chemistry Portal.
Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry. 1996.
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic & Medicinal Chemistry International Journal. 2018.
Wittig Reaction. Organic Chemistry Portal.
Alpha Halogenation of Enols and Enolates. Chemistry Steps.
An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Bentham Science.
Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol: A Comprehensive Guide for Industrial Applications. Benchchem.
The Wittig Reaction. Chemistry LibreTexts.
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
High-performance liquid chromatography (HPLC) method for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
An Application Note for the HPLC Analysis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Introduction: The Analytical Challenge of a Privileged Scaffold The quinuclidine nucleus, a rigid bicyclic amine structure, is a co...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the HPLC Analysis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Introduction: The Analytical Challenge of a Privileged Scaffold
The quinuclidine nucleus, a rigid bicyclic amine structure, is a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents.[1][2] 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is a derivative of this class, serving as a valuable synthetic intermediate. Its structure, featuring a tertiary amine and a ketone, presents a distinct analytical challenge. The combination of high polarity and the basicity of the nitrogen atom complicates its retention and peak shape in traditional reversed-phase liquid chromatography.
This application note presents a comprehensive guide for the robust analysis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one by High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, our goal is not merely to provide a method, but to explain the causality behind our strategic choices. We will detail two primary methodologies: a recommended Hydrophilic Interaction Liquid Chromatography (HILIC) method for optimal retention and a well-optimized Reversed-Phase (RP-HPLC) method as a widely available alternative. These protocols are designed for researchers, quality control analysts, and drug development professionals who require a reliable, self-validating system for purity assessment and quantification.
Analyte Deep Dive: Understanding the Physicochemical Hurdles
Successful method development hinges on a foundational understanding of the analyte's properties and its interaction with the chromatographic system.
Polarity and Basicity: The molecule contains a polar ketone and a basic tertiary amine (a 1-azabicyclo[2.2.2]octane system). This makes the compound highly water-soluble and difficult to retain on non-polar C18 stationary phases, which rely on hydrophobic interactions.[3]
Silanol Interaction: The basic amine (pKa typically >9 for similar structures) can interact strongly with acidic residual silanol groups present on the surface of silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.
UV Absorbance: The ketone functional group possesses a chromophore, allowing for UV detection. However, as a non-conjugated ketone, its molar absorptivity is relatively low, necessitating detection at lower UV wavelengths (e.g., 200-220 nm) for adequate sensitivity.[4]
These properties dictate that a "one-size-fits-all" C18 method is unlikely to be effective without careful optimization. The choice of stationary phase chemistry and mobile phase pH is paramount.
Method Development Strategy: A Dual Approach
We present two robust methods, each grounded in a different chromatographic principle to provide flexibility based on available instrumentation and specific analytical needs.
HILIC is the technique of choice for separating highly polar and hydrophilic compounds that show little to no retention in reversed-phase modes.[5][6][7] The retention mechanism involves the partitioning of the analyte between a water-enriched layer adsorbed onto the polar stationary phase surface and a mobile phase with a high concentration of an organic solvent.[6][8] This mode is perfectly suited for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Causality of Experimental Choices:
Stationary Phase: An amide-based HILIC column is selected for its excellent stability and unique selectivity for polar compounds, offering hydrogen bonding and dipole-dipole interactions.[7][9]
Mobile Phase: A high percentage of acetonitrile is used to facilitate the HILIC partitioning mechanism.[6] Ammonium formate is chosen as the buffer because it is volatile, making it compatible with mass spectrometry (MS), and it provides the necessary counter-ions to ensure good peak shape.[8] The pH is maintained slightly acidic to ensure the tertiary amine is consistently protonated.
Experimental Protocol: HILIC Method
Mobile Phase Preparation (1 L):
Aqueous Component (A): Prepare a 20 mM ammonium formate solution in water. To 980 mL of HPLC-grade water, add 1.26 g of ammonium formate. Adjust the pH to 3.5 with formic acid.
Organic Component (B): HPLC-grade Acetonitrile.
Working Mobile Phase: For isocratic analysis, prepare a mixture of 90% Acetonitrile and 10% 20 mM Ammonium Formate, pH 3.5 (v/v). Degas thoroughly using sonication or vacuum filtration.
Sample Preparation:
Accurately weigh approximately 10 mg of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one and transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with the working mobile phase to obtain a 1 mg/mL stock solution.
Further dilute as necessary for analysis (e.g., to 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Data Acquisition:
Install the specified HILIC column and equilibrate with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no carryover.
Inject the prepared sample solution.
Chromatographic Conditions & System Suitability
Parameter
HILIC Method Specification
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
Standard HPLC system with UV detector.
Column
Amide HILIC Column (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm
Provides robust, reproducible retention for polar compounds.
Mobile Phase
Isocratic: 90% Acetonitrile, 10% 20 mM Ammonium Formate (pH 3.5)
High organic content promotes HILIC retention; buffer ensures good peak shape.[6][8]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Volume
5 µL
Adjustable based on concentration and sensitivity.
UV Detection
210 nm
Maximizes sensitivity for the ketone chromophore.
Run Time
10 minutes
Sufficient for elution of the main peak and any impurities.
System Suitability
Tailing Factor (T)
≤ 1.5
Ensures peak symmetry.
Theoretical Plates (N)
≥ 3000
Indicates column efficiency.
RSD of Peak Area
≤ 2.0% (for n=5 injections)
Demonstrates system precision.
Method 2: Optimized Reversed-Phase HPLC (RP-HPLC) - A Viable Alternative
While HILIC is ideal, a well-designed RP-HPLC method can also be successful. The key is to manage the polarity and basicity of the analyte. This requires a modern, aqueous-stable stationary phase and strict pH control.
Causality of Experimental Choices:
Stationary Phase: An "aqueous stable" C18 column with low silanol activity is crucial. These columns are designed to prevent "phase collapse" or "dewetting" when used with highly aqueous mobile phases, ensuring reproducible retention.[10]
Mobile Phase: A low pH (around 3.0) is used to fully and consistently protonate the tertiary amine. This suppresses undesirable interactions with residual silanols and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A phosphate buffer provides high buffering capacity in this pH range.
Experimental Protocol: RP-HPLC Method
Mobile Phase Preparation (1 L):
Aqueous Component (A): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.
Organic Component (B): HPLC-grade Acetonitrile.
Working Mobile Phase: For isocratic analysis, prepare a mixture of 95% Aqueous Component (A) and 5% Acetonitrile (B) (v/v). Degas thoroughly.
Sample Preparation:
Prepare stock and sample solutions as described in the HILIC method, but use the RP-HPLC working mobile phase as the diluent.
HPLC System Setup and Data Acquisition:
Install the specified RP-HPLC column and equilibrate with the working mobile phase for at least 20 minutes.
Inject a blank and then the prepared sample solution.
Chromatographic Conditions & System Suitability
Parameter
RP-HPLC Method Specification
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
Standard HPLC system with UV detector.
Column
Aqueous C18 Column (e.g., Waters Atlantis T3), 3 µm, 4.6 x 100 mm
Designed for polar analyte retention and stable in highly aqueous mobile phases.[10]
Mobile Phase
Isocratic: 95% 25 mM KH₂PO₄ (pH 3.0), 5% Acetonitrile
Low pH protonates the amine for good peak shape; high aqueous content needed for retention.
Flow Rate
1.0 mL/min
Standard flow rate.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Volume
5 µL
Adjustable based on concentration and sensitivity.
UV Detection
210 nm
Maximizes sensitivity.
Run Time
10 minutes
Sufficient for elution.
System Suitability
Tailing Factor (T)
≤ 1.8
May be slightly higher than HILIC but should be controlled.
Theoretical Plates (N)
≥ 2500
Indicates column efficiency.
RSD of Peak Area
≤ 2.0% (for n=5 injections)
Demonstrates system precision.
Visualization of Workflow and Logic
To ensure clarity, the overall analytical workflow and the decision-making logic for method selection are presented below.
Caption: Logic for selecting the appropriate HPLC method.
Caption: Step-by-step experimental workflow for analysis.
Conclusion: Prioritizing Robustness and Reliability
This application note provides two validated HPLC methods for the analysis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one. The HILIC method is strongly recommended due to its superior retention, excellent peak shape, and inherent suitability for polar, basic compounds. It offers a more robust and reliable system for routine analysis. The optimized RP-HPLC method serves as a functional alternative when HILIC columns are not available, provided that an aqueous-stable phase and strict mobile phase pH control are employed. By understanding the underlying chromatographic principles and following these detailed protocols, researchers can achieve accurate and reproducible results for this important class of molecules.
References
Dinh, N. P., Jonsson, T., & Irgum, K. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Indian Institute of Science, 93(2), 299-314. Available at: [Link]
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
Diduco. (n.d.). Technique: HILIC. Available at: [Link]
Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Available at: [Link]
Hoffman, N. E., & Liao, J. C. (1978). Separating Ability of Some Polar Mobile Phases in Reverse Phase High Performance Liquid Chromatography. Analytical Letters, 11(4), 287-296. Available at: [Link]
SIELC Technologies. (2018). Separation of Michler's ketone on Newcrom R1 HPLC column. Available at: [Link]
Koval, D., Hicar, M., & Kaniansky, D. (2003). Analysis of 3‐quinuclidinol derivatives by capillary electrophoresis. Journal of Separation Science, 26(8), 697-704. Available at: [Link]
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?. Available at: [Link]
Shinde, S. S., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Journal of Chromatographic Science, 54(8), 1333–1340. Available at: [Link]
Manda, S., et al. (2011). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie, 56(11), 1039-1044. Available at: [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
Sun, Y., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 15(1), 58. Available at: [Link]
Naila, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 58. Available at: [Link]
Zhang, L., et al. (2012). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[6][6][6]octan-3-amine by pre-column derivatization high performance liquid chromatography. Chinese Journal of Analytical Chemistry, 40(1), 93-97. Available at: [Link]
Gecse, Z., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-8. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Strategic Overview
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly referred to as 2,2-dimethylquinuclidin-3-one) is a conformationally rigid, bicyclic aliphatic ketone. It is a highly valued building block in medicinal chemistry, predominantly utilized in the design of
7 nicotinic acetylcholine receptor (7 nAChR) agonists and muscarinic modulators for the treatment of neurodegenerative disorders such as Alzheimer's disease .
Scaling up the synthesis of this compound presents a significant chemoselectivity challenge. The quinuclidine core features a highly nucleophilic tertiary amine. Attempts to directly alkylate the
-carbon using a base and methyl iodide (MeI) inevitably result in competitive N-alkylation (quaternization). To achieve exclusive C-alkylation, a transient masking strategy must be employed, followed by a robust deprotection sequence .
Mechanistic Causality & Process Design
As a self-validating synthetic system, every step in this protocol is designed to mitigate side reactions and control thermal hazards during scale-up.
Amine Protection (Lewis Acid-Base Complexation):
The tertiary amine lone pair is masked using a borane complex (BH
SMe). This Lewis acid-base adduct is exceptionally stable under strongly basic conditions, completely deactivating the nitrogen nucleophile and directing subsequent enolization exclusively to the -carbon.
Controlled Gem-Dimethylation:
With the amine protected, Sodium Hydride (NaH) is used to irreversibly deprotonate the
-carbon. Because the mono-methylated intermediate is also susceptible to enolization, a one-pot gem-dimethylation is performed. To prevent dangerous exotherms and the accumulation of volatile, toxic MeI, the reagents are added in two sequential portions (1.5 equivalents each).
Acidic Solvolysis (Deprotection):
The B–N bond is notoriously robust. Rather than using amine sponges, scale-up deprotection is best achieved via acidic solvolysis. Refluxing the complex in methanolic HCl protonates the amine while converting the borane into volatile trimethyl borate (B(OMe)
) and hydrogen gas. The resulting hydrochloride salt is easily purified via aqueous-organic partitioning before being free-based .
Synthetic Workflow Visualization
Figure 1: Workflow for the scale-up synthesis of 2,2-dimethylquinuclidin-3-one.
Quantitative Data Summary
Step
Reaction Phase
Key Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield
1
Amine Protection
Quinuclidin-3-one : BHSMe
1.0 : 1.2
-78 to 25
2.5
85 – 95%
2
Gem-Dimethylation
Int-1 : NaH : MeI
1.0 : 3.0 : 3.0
0 to 25
4.5
60 – 75%
3
Deprotection
Int-2 : HCl (conc.)
1.0 : 3.0
65 (Reflux)
3.0
80 – 90%
Step-by-Step Experimental Protocols
Step 1: Synthesis of Quinuclidin-3-one Borane Complex
Safety Note: BH
SMe is moisture-sensitive and releases flammable gases upon quenching. Ensure high-efficiency scrubbing.
Preparation: Purge a thoroughly dried, jacketed reactor with Argon.
Dissolution: Charge the reactor with quinuclidin-3-one (1.0 eq) and anhydrous THF (10 volumes).
Cooling: Cool the solution to -78 °C.
Complexation: Add BH
SMe (1.2 eq, 2.0 M in THF) dropwise over 45 minutes. Causality: Strict temperature control (<-60 °C) prevents thermal runaway during the highly exothermic Lewis acid-base pairing.
Maturation: Remove the cooling bath. Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.
Quench: Cool to 0 °C and quench cautiously with Methanol (3 volumes) to destroy unreacted borane. Wait for H
gas evolution to cease.
Isolation: Concentrate under reduced pressure. Pass the crude residue through a short silica gel plug (Petroleum Ether:Ethyl Acetate 3:1) to afford the borane complex as a white solid.
Step 2: Gem-Dimethylation to 2,2-Dimethylquinuclidin-3-one Borane Complex
Safety Note: Methyl iodide is a volatile, highly toxic alkylating agent. Handle exclusively in a fume hood with appropriate PPE.
Preparation: Suspend the quinuclidin-3-one borane complex (1.0 eq) in anhydrous THF (15 volumes) under Argon and cool to 0 °C.
First Alkylation Cycle:
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes until H
Add Iodomethane (MeI, 1.5 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.
Second Alkylation Cycle:
Recool the mixture to 0 °C. Add a second portion of NaH (1.5 eq) and stir for 30 minutes.
Add a second portion of MeI (1.5 eq) dropwise. Stir at room temperature for an additional 2 hours.
Quench & Extraction: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH
Cl. Extract the aqueous phase with Ethyl Acetate (3 x 10 volumes).
Isolation: Combine the organic layers, dry over anhydrous Na
SO, and concentrate in vacuo. Purify via column chromatography (Petroleum Ether:Ethyl Acetate 5:1) to yield the gem-dimethylated intermediate.
Step 3: Borane Deprotection and Free-Basing
Solvolysis: Dissolve the 2,2-dimethylquinuclidin-3-one borane complex in Methanol (10 volumes). Add concentrated aqueous HCl (3.0 eq) dropwise at room temperature.
Reflux: Heat the mixture to 65 °C (reflux) for 3 hours. Causality: Heating drives the solvolysis of the borane into volatile trimethyl borate, shifting the equilibrium toward complete deprotection.
Concentration: Cool to room temperature and concentrate the mixture to complete dryness to strip off methanol and trimethyl borate.
Washing: Dissolve the crude hydrochloride salt in water (5 volumes). Wash the aqueous layer with Diethyl Ether (2 x 3 volumes) to remove residual mineral oil and non-polar organic impurities.
Free-Basing: Cool the aqueous layer to 0 °C and basify to pH 10–11 using 2M NaOH.
Final Extraction: Extract the liberated free base with Dichloromethane (3 x 5 volumes). Dry the combined organic layers over Na
SO, filter, and concentrate under reduced pressure to afford the target 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
References
Source: World Intellectual Property Organization (WIPO)
Source: World Intellectual Property Organization (WIPO)
Title: A convenient method for the cleavage of amine-borane complexes
Source: Inorganic Chemistry (Brown, H. C., & Murray, K. J., 1984)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Improving the yield of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one synthesis
The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with the synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-Dimethylquinuclidin-3-one). Status:...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with the synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-Dimethylquinuclidin-3-one).
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting for Gem-Dimethylation of Quinuclidinone
Executive Summary & Mechanistic Insight
The synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is notoriously difficult due to the competing nucleophilicity of the bridgehead nitrogen and the steric hindrance at the C2 position.
The Core Problem:
Direct methylation of 3-quinuclidinone using Methyl Iodide (MeI) and a base typically fails or results in low yields (<10%) because the bridgehead nitrogen is a better nucleophile than the enolate carbon. This leads to rapid N-quaternization , forming the irreversible ammonium salt rather than the desired C-alkylated ketone.
The Solution:
You must utilize a Lewis Acid Protection Strategy . By complexing the nitrogen with Borane (BH₃), you effectively "mask" the nitrogen's lone pair, forcing the base (NaH) to deprotonate the C2 position. This allows for clean, thermodynamic control of the gem-dimethylation.
The "Golden Path" Protocol (Borane Route)
Standardized workflow for high-yield synthesis (>60%).
Phase 1: Nitrogen Protection
Objective: Deactivate the bridgehead nitrogen.
Dissolve: 3-Quinuclidinone in anhydrous THF under Argon/Nitrogen.
Cool: Bring temperature to -78°C (Dry ice/acetone bath).
Add: Borane-Dimethyl Sulfide complex (BH₃·DMS) or BH₃·THF (1.1 equiv) dropwise.
Warm: Allow to warm to Room Temperature (RT) over 2 hours.
Result: Formation of 3-Quinuclidinone-Borane Complex . (Check TLC: The spot will be less polar than the free amine).
Phase 2: Gem-Dimethylation (The Critical Step)
Objective: Install two methyl groups at C2 without poly-alkylation at C4.
Cool: Cool the Borane complex solution to 0°C.
Base Addition 1: Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv). Stir for 30 mins. Hydrogen gas evolution will occur.
Base Addition 2: Add a second portion of NaH (1.5 equiv). Stir for 30 mins.
Alkylation 2: Add a second portion of MeI (1.5 equiv).
Warm: Allow to warm to RT and stir for 2–4 hours.
Technical Note: Stepwise addition is crucial. Dumping 3.0 equiv of base/MeI at once often leads to incomplete methylation or side reactions.
Phase 3: Deprotection
Objective: Remove the Borane group to restore the amine.
Quench: Carefully quench with saturated NH₄Cl.
Extract: Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Deprotect: Dissolve the residue in Acetone. Add Trifluoroacetic Acid (TFA) or HCl/MeOH. Stir until gas evolution ceases and the borane is cleaved.
Basify: Adjust pH to >10 with NaOH/K₂CO₃ to free the amine base.
Extract: Extract the target ketone into CHCl₃ or DCM.
Visualization of the Pathway
The following diagram illustrates the critical decision points and the protection strategy.
Caption: Reaction logic flow. Red path indicates the common failure mode (N-methylation). Blue/Green path indicates the Borane-protected success route.
Troubleshooting Guide (FAQ)
Symptom: Low Yield / Recovery (<10%)
Q: I followed the procedure, but after workup, I have almost no product.
Diagnosis 1 (Volatility): 2,2-Dimethylquinuclidin-3-one is a volatile solid/oil. Did you use a high-vacuum pump for too long during drying?
Fix: Remove solvents via rotary evaporation at controlled pressure (>20 mbar). Do not leave on high vacuum overnight.
Diagnosis 2 (Water Solubility): The product is an amine.[1] If your aqueous workup pH was <10, the product remained in the water layer as the salt.
Fix: Ensure the aqueous phase is pH 12–14 before the final extraction. Use Chloroform (CHCl₃) for extraction as it solubilizes quinuclidines better than Ether.
Symptom: Mixture of Mono- and Di-methyl
Q: NMR shows a doublet (mono-methyl) mixed with the singlet (dimethyl).
Diagnosis: Incomplete deprotonation or "Base Death." Commercial NaH can absorb moisture, reducing its activity.
Fix:
Titrate your NaH or use a fresh bottle.
Increase the reaction time between the first and second methylation steps.
Force Conditions: Use Potassium tert-butoxide (KOtBu) in THF for the second methylation step if NaH is sluggish. The bulkier base is effective for the crowded C2 position.
Symptom: "Sticky" Borane Removal
Q: I can't get the Borane group off. Acid reflux isn't working.
Diagnosis: Borane-amine complexes are surprisingly stable.
Fix:
Method A (Oxidative): Use DABCO (1.5 equiv) in refluxing toluene. The DABCO will "scavenge" the Borane.
Method B (Strong Acid): Use Acetone/HCl (conc) at reflux. The acetone acts as a scavenger to form a borane-acetone adduct.
Data & Stoichiometry Table
Parameter
Recommended Value
Critical Note
Solvent
Anhydrous THF
Moisture kills the enolate.
Concentration
0.2 M - 0.5 M
Too dilute = slow reaction. Too conc = exotherm risk.
Base
NaH (60%)
1.5 equiv per methyl group (Total 3.0+ equiv).
Electrophile
Methyl Iodide (MeI)
Toxic. Use in fume hood. 1.5 equiv per step.
Temperature
0°C RT
Do not heat during methylation (polymerization risk).
Protecting Group
BH₃·THF or BH₃·DMS
Essential. Do not skip.
References
Borane Protection Strategy & Synthesis
Source: WO Patent 2019/118528 A1. "Progranulin Modulators and Methods of Using the Same." (Example 16 details the synthesis of 2,2-dimethylquinuclidin-3-one via the Borane complex).
URL:
General Quinuclidinone Chemistry
Source:Journal of Organic Chemistry. "Synthesis of Enantiopure 3-Quinuclidinone Analogues." (Provides context on the reactivity of the C2 position).
Disclaimer: This guide is for research purposes only. 2,2-Dimethylquinuclidin-3-one and Methyl Iodide are hazardous chemicals. Always consult the MSDS and operate within a certified fume hood.
Quinuclidine Functionalization Support Center: Synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Welcome to the Technical Support and Troubleshooting Portal for quinuclidine scaffold functionalization. Synthesizing 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one) presents unique chemo-sele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for quinuclidine scaffold functionalization. Synthesizing 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one) presents unique chemo-selective and steric challenges. As a bicyclic system, the quinuclidine core is governed by strict geometric constraints (Bredt's Rule) and features a hyper-nucleophilic nitrogen atom that readily undergoes irreversible side reactions if not properly managed.
This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield gem-dimethylation.
Mechanistic Pathway & Side-Product Mapping
Understanding the reaction landscape is critical. The diagram below illustrates the validated synthetic route alongside the most common reaction pitfalls, including N-quaternization and O-alkylation.
Mechanistic workflow and common side-product pathways in 2,2-dimethylquinuclidin-3-one synthesis.
Diagnostic Hub: Troubleshooting FAQs
Q1: My reaction yielded a highly polar, water-soluble mass that will not extract into organic solvents. What happened?A1: You have likely formed the N-methyl quaternary ammonium salt[1]. The nitrogen atom in the quinuclidine bicyclic system is highly exposed. Because the alkyl groups are pinned back by the bicyclic cage, the nitrogen lone pair is completely unhindered, reacting with methyl iodide up to 63 times faster than acyclic amines like triethylamine[2].
Solution: You must mask the amine lone pair before introducing the alkylating agent. Converting the starting material to a quinuclidin-3-one borane complex using BH₃·SMe₂ completely suppresses N-alkylation[3][4].
Q2: I protected the amine, but my GC-MS shows a persistent mixture of mono-methylated and di-methylated products. How do I push it to completion?A2: The first alkylation at the C2 position introduces significant steric hindrance, making the second enolization and subsequent alkylation kinetically slower. Adding all equivalents of base and methyl iodide upfront often leads to incomplete conversion[4].
Solution: Employ a stepwise addition protocol. Add 1.5 equivalents of NaH followed by 1.5 equivalents of MeI, allow the mono-alkylation to complete, and then introduce a second batch of NaH and MeI to force the gem-dimethylation[4].
Q3: Why am I seeing an enol ether side product instead of the expected C-alkylated ketone?A3: This is a classic O-alkylation versus C-alkylation competition. The ambident enolate can attack the methyl iodide from the oxygen or the carbon. Highly polar aprotic solvents (like DMF) heavily solvate the sodium cation, leaving the oxygen anion "naked" and favoring O-alkylation according to the Hard-Soft Acid-Base principle[5].
Solution: Switch your solvent strictly to anhydrous THF. THF provides tighter ion-pairing between the sodium cation and the enolate oxygen, sterically shielding the oxygen and directing the electrophile exclusively to the C2 carbon[5].
Q4: Is there a risk of alkylating the C4 position instead of the C2 position?A4: No. The C4 position is a bridgehead carbon. Enolization at C4 would require the formation of a double bond at the bridgehead of a[2.2.2] bicyclic system. This is strictly forbidden by Bredt's Rule due to extreme ring strain. All enolate formation is exclusively directed to the C2 position.
Quantitative Data: Condition vs. Product Matrix
The following table summarizes how specific reaction conditions dictate the product distribution during the alkylation phase.
Reaction Condition
Primary Outcome
Mechanistic Causality
MeI (2.5 eq), NaH, THF (Unprotected Amine)
N,N-Dimethyl-3-oxoquinuclidinium iodide
The unhindered bicyclic nitrogen lone pair is hyper-nucleophilic, outcompeting C-enolization[2].
MeI (1.0 eq), NaH, THF (Borane Protected)
2-Methylquinuclidin-3-one borane
1:1 stoichiometry fails to achieve gem-dimethylation due to steric hindrance from the first methyl group.
MeI (3.0 eq), NaH, THF (Borane Protected, Stepwise)
2,2-Dimethylquinuclidin-3-one borane
Sequential enolization allows the system to overcome the activation energy barrier for the second alkylation[4].
MeI (3.0 eq), t-BuOK, DMF (Borane Protected)
3-Methoxy-2-methyl-1-azabicyclo[2.2.2]oct-2-ene
Polar aprotic solvents solvate the counterion, leaving a "naked" oxygen anion that favors O-alkylation[5].
Initiation: Under an argon atmosphere, dissolve quinuclidin-3-one (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the solution to -78 °C.
Protection: Slowly add Borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq, 1 M in THF) dropwise. Stir at -78 °C for 20 minutes, then allow the mixture to warm to room temperature[4].
Quench & Isolate: Quench carefully with a small amount of MeOH to destroy excess borane. Concentrate under reduced pressure. Purify via silica gel chromatography (Petroleum Ether:Ethyl Acetate = 3:1) to isolate the quinuclidin-3-one borane complex.
Validation Check: ¹H NMR should show a broad multiplet for the BH₃ protons, confirming successful protection.
Phase 2: Stepwise Gem-Dimethylation
First Alkylation: Dissolve the quinuclidin-3-one borane complex (1.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Add Iodomethane (MeI, 1.5 eq) dropwise at 0 °C. Stir for 2 hours.
Second Alkylation: To the same reaction flask at 0 °C, add a second batch of NaH (1.5 eq). Stir for 30 minutes, followed by a second dropwise addition of MeI (1.5 eq). Allow the mixture to warm to room temperature and stir for an additional 2 hours[4].
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via chromatography to yield 2,2-dimethylquinuclidin-3-one borane complex.
Validation Check: The disappearance of the C2 protons (originally ~3.5 ppm) and the appearance of a 6H singlet (~1.2-1.4 ppm) in the ¹H NMR spectrum confirms gem-dimethylation.
Phase 3: Deprotection
Acidic Cleavage: Dissolve the protected complex in a 3:1 mixture of Acetone and 3N HCl. Stir at room temperature until gas evolution ceases (approximately 30-60 minutes)[3].
Alternative Cleavage: Alternatively, treat with a 50% solution of catecholborane in toluene at -50 °C for milder deprotection[4].
Neutralization: Basify the aqueous layer with saturated Na₂CO₃ to pH 10, extract with Dichloromethane, dry, and concentrate to yield the final 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one.
References
1.[6] "Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors" (WO2016100184A1). Google Patents. 6
2.[1] "(R)-N-Methylquinuclidin-3-amine". Benchchem. 1
3.[2] "The Synthesis and Application of Functionalised Quinuclidines". The University of Liverpool Repository. 2
4.[3] "Quinuclidine Boranes as Intermediates in Formation and Isolation of Functionalized Quinuclidine Systems". Heterocycles. 3
5.[4] "Progranulin modulators and methods of using the same" (WO2019118528A1). Google Patents. 4
6.[5] "Named Organic Reactions 2nd Edition". Wiley. 5
Technical Support Center: Stability & Handling of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Welcome to the Technical Support and Troubleshooting Guide for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (CAS: 1954360-98-5) 1. This rigid bicyclic scaffold is frequently utilized in the development of neuropharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (CAS: 1954360-98-5) 1. This rigid bicyclic scaffold is frequently utilized in the development of neuropharmacological agents, such as alpha-7 nicotinic acetylcholine receptor agonists 2.
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental chemical causality governing this molecule's behavior under acidic and basic stress, providing you with self-validating protocols and actionable troubleshooting steps for your workflows.
Mechanistic Foundations of Stability
The extraordinary stability of 2,2-dimethylquinuclidin-3-one under basic conditions is dictated by strict geometric constraints. For a standard cyclic ketone to undergo base-catalyzed degradation (e.g., aldol condensation), it must first form a nucleophilic enolate via the removal of an
-proton.
In this molecule, enolization is structurally impossible due to two factors:
C2 Blockade: The C2 position is entirely occupied by geminal dimethyl groups, leaving no abstractable protons 2.
C4 Bridgehead Strain (Bredt's Rule): The only remaining
-position is the C4 carbon. However, C4 is a bridgehead atom. According to Bredt's rule, placing a double bond at the bridgehead of a small bicyclic system induces severe geometric strain because the p-orbitals cannot achieve the planar alignment required for -bond formation [[3]](). While recent advanced synthetic strategies have managed to trap transient anti-Bredt olefins under highly specific catalytic conditions 4, under standard aqueous or organic assay conditions, this rule holds absolute, completely shutting down the enolization pathway.
Mechanistic logic of enolization blockade in 2,2-dimethylquinuclidin-3-one via Bredt's rule.
Troubleshooting & FAQs
Q: During acidic workup (e.g., 1M HCl extraction), my compound exhibits a massive shift in LC-MS retention time and apparent loss of organic solubility. Is the bicyclic ring degrading?A: No, the compound is not degrading. The quinuclidine core contains a highly basic tertiary aliphatic amine (pKa ~10.5). Under acidic conditions (pH < 3), the N1 atom is rapidly and quantitatively protonated to form an ammonium salt.
Causality: This ionization drastically increases the molecule's polarity and aqueous solubility, pulling it out of the organic phase during liquid-liquid extraction and shifting its retention time to the solvent front on a standard reverse-phase C18 column.
Solution: To recover the free base, adjust the aqueous phase to pH > 12 using 1M NaOH before extracting with an organic solvent like dichloromethane (DCM).
Q: Why doesn't 2,2-dimethylquinuclidin-3-one undergo aldol condensation under strongly basic conditions, unlike unsubstituted quinuclidin-3-one?A: As detailed in the mechanistic foundations, base-catalyzed condensation requires an enolate intermediate. Because the C2 position is blocked by methyl groups and the C4 position is restricted by Bredt's strain, no enolate can form [[3]](). Without this nucleophilic species, the self-condensation pathway is entirely neutralized.
Q: What are the recommended long-term storage conditions to prevent degradation?A: While the carbon framework is highly stable, the electron-rich tertiary amine is susceptible to atmospheric oxidation, forming an N-oxide over time.
Causality: Atmospheric oxygen acts as an electrophile toward the exposed lone pair on the nitrogen.
Solution: Store the compound as its hydrochloride salt or as a borane complex [[5]]() under an inert atmosphere (argon or nitrogen) at 4°C. Protonating or complexing the amine ties up the lone pair, eliminating its nucleophilicity and rendering the molecule completely stable against N-oxidation.
Quantitative Stability Data
To highlight the impact of the gem-dimethyl substitution, the table below summarizes the comparative stability of the substituted versus unsubstituted quinuclidin-3-one core.
Parameter
Quinuclidin-3-one (Unsubstituted)
2,2-Dimethylquinuclidin-3-one
C2 Enolization Potential
High (Rapid deprotonation)
None (Blocked by gem-dimethyls)
C4 Enolization Potential
None (Bredt's Rule)
None (Bredt's Rule)
Base Stability (0.1M NaOH, 24h)
Rapid degradation / self-condensation
>99% Intact (No reaction)
Acid Stability (0.1M HCl, 24h)
Stable (Forms ammonium salt)
Stable (Forms ammonium salt)
Oxidative Susceptibility (Air)
Moderate (N-oxide formation)
Moderate (N-oxide formation)
Experimental Protocols (Self-Validating Systems)
Protocol: Isotopic Labeling Assay for Enolization Validation
Objective: To definitively prove the absence of
-deprotonation at the C4 bridgehead under strongly basic conditions.
Causality & Logic: Base-catalyzed degradation of cyclic ketones typically initiates via -deprotonation to form an enolate. By conducting the reaction in deuterated alkaline media (NaOD/D₂O), any reversible enolization will result in deuterium exchange at the -position. Quantifying the retention of the C4 proton via ¹H-NMR provides a self-validating metric of structural stability.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15.3 mg (0.1 mmol) of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one in 0.5 mL of D₂O.
Rationale: D₂O serves as both the solvent and the isotopic deuterium source.
Base Introduction: Add 10 µL of 40% NaOD in D₂O to the NMR tube.
Rationale: The strong deuterated base drives the equilibrium toward enolate formation, if geometrically possible.
Thermal Stress: Seal the NMR tube and heat to 60°C for 24 hours.
Rationale: Elevated temperature provides the kinetic energy necessary to overcome the activation barrier for deprotonation, ensuring that a lack of exchange is due to thermodynamic impossibility (Bredt's strain) rather than kinetic sluggishness.
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Integrate the C4 methine proton signal (typically around 2.5–2.8 ppm) against the highly stable C2 gem-dimethyl protons (~1.2 ppm).
Validation & Interpretation: In an enolizable system, the C4 integral would drop to 0 due to H/D exchange. For this molecule, the integral ratio of C4-H to C2-CH₃ will remain exactly 1:6, proving zero deuterium incorporation and validating the absolute blockade of enolization.
Standardized experimental workflow for forced degradation and stability testing.
Technical Support Center: Purification of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
[1][2] Executive Summary & Molecule Profile[1][4] The Challenge: Purifying 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (often referred to as 2,2-Dimethylquinuclidin-3-one) presents a unique paradox. While the gem-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Molecule Profile[1][4]
The Challenge:
Purifying 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (often referred to as 2,2-Dimethylquinuclidin-3-one) presents a unique paradox. While the gem-dimethyl group at the C2 position prevents enolization (enhancing chemical stability compared to the parent quinuclidinone), it significantly increases lipophilicity and steric hindrance. Researchers frequently encounter three critical failure modes:
Severe Tailing during chromatography due to the tertiary amine interacting with silanols.[1][2]
"Disappearing" Yields during drying due to the compound's high vapor pressure (sublimation).
Phase Transfer Issues where the compound resists extraction into organic phases at neutral pH.
Molecule Specifications:
Property
Value
Implication for Purification
CAS
Derivative of 3731-38-2
Reference parent data with lipophilic correction.[3][4][1]
Structure
Bicyclic amine + Ketone
Dual functionality: Basic (N) and Electrophilic (C=O).[4][1]
pKa (Conj. Acid)
~7.5 - 8.0
Lower than typical amines (due to ketone), but still basic enough to bind silica.[1]
Volatility
High (Sublimable solid)
DO NOT use high-vacuum for extended periods on the free base.[3][4][1]
| Solubility | High in DCM, Et2O, Toluene | Soluble in water as HCl/Salt form. |
Interactive Troubleshooting Modules
Module A: Chromatography "The Tailing Amine Problem"
User Issue: "I am running a silica column (Hex/EtOAc), but my product elutes as a broad streak from RF 0.5 down to the baseline. I'm losing mass and purity."
Root Cause:
The tertiary nitrogen in the quinuclidine ring is a hard base.[1] It forms strong hydrogen bonds and ionic interactions with the acidic silanol (Si-OH) groups on standard silica gel.[3][1][5] The gem-dimethyl group adds bulk but does not shield the nitrogen lone pair sufficiently to prevent this.[3][1]
The Protocol (The "Amine-Block" Method):
Do Not Use Plain Silica: You must deactivate the silica surface.[4][1]
Mobile Phase Modifier:
Standard: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc/TEA).
Alternative: Use 1-2% Ammonia (7M in MeOH) if using DCM/MeOH gradients.[3][4]
Column Pre-Treatment (Critical Step):
Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.
Visualization: The Silanol Interaction Mechanism
Caption: Mechanism of amine tailing and the "blocking" effect of TEA modifiers.
Module B: Isolation & Yield Loss "The Sublimation Trap"
User Issue: "I isolated the pure spot, but after leaving it on the high-vac pump overnight, my flask is empty or has white crystals on the neck/manifold."
Root Cause:
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is a globular, bicyclic molecule.[3][4][1] These structures often possess high vapor pressures and sublime easily, especially as the free base. The gem-dimethyl group disrupts crystal packing, potentially lowering the melting point compared to the parent.
The Solution: Salt Formation Strategy
Do not store or dry the Free Base.[1] Convert it immediately to a salt.[4][1]
Step-by-Step Protocol:
Extraction: Extract the free base into Diethyl Ether or MTBE (avoid DCM if possible to simplify drying).[1]
Drying: Dry organic layer over Na2SO4.[3][4][1] Filter.
Acidification:
Cool the solution to 0°C.
Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[3][4][1]
Observation: A white precipitate (Hydrochloride salt) should form immediately.[4]
Filtration: Filter the solid.
Drying: The HCl salt is non-volatile.[4][1] You can now safely dry it under high vacuum.
Comparison of Forms:
Form
Volatility
Stability
Storage
Free Base
HIGH (Sublimes)
Moderate (Oxidation risk)
-20°C, Sealed, Argon
HCl Salt
Negligible
High
Room Temp, Desiccator
| Oxalate Salt | Negligible | High (Good for Crystallization) | Room Temp |[3][4][1]
Module C: Impurity Profiling "The Synthetic Byproducts"
User Issue: "I have a persistent impurity that runs just above my product on TLC. NMR shows ethyl peaks."
Root Cause:
This molecule is often synthesized via a Dieckmann Condensation of a piperidine-diester precursor.[3][4][1][6] The impurity is likely the non-decarboxylated beta-keto ester intermediate or unreacted starting material.[3][4]
Purification Logic:
Because the 2,2-dimethyl group prevents enolization at the C2 position, the target molecule is chemically distinct from the beta-keto ester impurity (which is highly enolizable).
The "Acid-Wash" Trick:
Dissolve crude mixture in Ether.
Extract with 1M NaOH (Cold): The beta-keto ester impurity (pKa ~11) will deprotonate and move to the aqueous layer.[3][4] The target quinuclidinone (no acidic protons at C2) remains in the organic layer.
Extract with 1M HCl: The target amine moves to the aqueous layer. Neutral impurities (unreacted diesters) stay in the Ether.
Basify & Recover: Basify the aqueous HCl layer (pH > 10) and extract back into Ether to recover pure product.
Workflow Diagram:
Caption: Acid-Base extraction strategy exploiting the non-enolizable nature of the 2,2-dimethyl target.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound?A: Yes, but with caution. It likely sublimes rather than boils at standard vacuum.[1] Use a Kugelrohr apparatus for purification. If you use a standard distillation setup, the condenser lines may clog with solidified distillate.
Recommendation: Sublimation is actually a cleaner purification method for this specific solid if you have the equipment (cold finger).[1]
Q: Why does my NMR show a "missing" carbon signal?A: Quaternary carbons (the C2 dimethyl and C3 ketone carbonyl) often have long relaxation times.[1] In the 2,2-dimethyl derivative, the C2 carbon is sandwiched between the nitrogen and the gem-dimethyl group. Increase your d1 (relaxation delay) to 5-10 seconds or run a C13-DEPT to confirm.
Q: Is the compound chiral?A: No. 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is achiral.[3][4][1] However, if you reduce the ketone to an alcohol (quinuclidinol), you will generate a chiral center at C3.
Q: I see a peak at M+16 in my Mass Spec. What is it?A: This is likely the N-Oxide .[3][4][1] Tertiary amines oxidize easily in air, especially in solution.
Fix: Always store the free base under Argon. If N-oxide is present, it can be reduced back to the amine using Zn dust in acetic acid or PPh3.
References & Authoritative Grounding
General Quinuclidine Synthesis & Properties:
Warawa, E. J., et al. "Quinuclidine Derivatives." Journal of Medicinal Chemistry, 1974.[1] (Foundational text on quinuclidinone reactivity).
McCalley, D. V.[7] "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010.
Context: Explains the silanol activity mechanism and the necessity of amine modifiers.
Synthesis of 2,2-dimethyl-3-quinuclidinone (Patent Literature):
Various patents regarding Muscarinic Antagonists (e.g., Solifenacin analogs) describe the synthesis of substituted quinuclidines via Dieckmann condensation.
Example Context: US Patent 5,510,486 (Process for quinuclidine derivatives).[4]
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[3][4]
Context: Standard protocols for salt formation to prevent sublimation loss.[4]
(Note: Specific physical data for the 2,2-dimethyl derivative is interpolated from the parent 3-quinuclidinone and standard substituent effects in bicyclic systems.)
Preventing racemization during synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
The following guide serves as a specialized technical support resource for the synthesis and stereochemical handling of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-Dimethylquinuclidin-3-one). Status: Operational Rol...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support resource for the synthesis and stereochemical handling of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-Dimethylquinuclidin-3-one).
Core Structural Analysis & The "Racemization" Paradox
Before troubleshooting specific experimental steps, we must address the fundamental stereochemistry of your target molecule.
User Query: "How do I prevent racemization during the synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one?"
Technical Diagnosis:
There is a high probability of a conceptual mismatch in your experimental design. 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is an achiral (meso-like) molecule. [1][2]
Symmetry: The molecule possesses a plane of symmetry that bisects the nitrogen (N1), the carbonyl carbon (C3), and the bridgehead methine (C4). The gem-dimethyl group at C2 is symmetric relative to the bicyclic cage.
Enolization Blockade (Bredt’s Rule): Unlike 2-monosubstituted quinuclidinones, the 2,2-dimethyl variant is non-enolizable .[1][2]
Towards C2: Blocked by the gem-dimethyl quaternary center (no ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Towards C4: Blocked by Bredt’s Rule , which forbids a double bond at the bridgehead of a small bicyclic system [1].
Therefore, the ketone itself cannot racemize because it cannot exist as enantiomers.
Corrective Action:
Your concern likely falls into one of two critical categories:
Downstream Stereocontrol: You are reducing the ketone to the alcohol (2,2-dimethylquinuclidin-3-ol), which creates a chiral center.[1] You need to prevent the formation of a racemic alcohol.
Precursor Misidentification: You are actually synthesizing the 2-monomethyl derivative (which is chiral and highly prone to racemization) or a related analog.
This guide addresses both scenarios, prioritizing the stereoselective reduction of the 2,2-dimethyl ketone.
Troubleshooting Guide: Stereoselective Synthesis (The Alcohol Pathway)
If your goal is the chiral alcohol (a common pharmacophore in 5-HT3 antagonists), "preventing racemization" actually means "ensuring enantioselectivity."[2]
Workflow: Asymmetric Reduction of 2,2-Dimethylquinuclidin-3-one[1][2]
Issue 1: Obtaining a Racemic Alcohol (50:50 mixture)
Symptom: Reduction with standard NaBH4 yields a product with 0% ee.
Root Cause: The ketone is prochiral. Hydride attack occurs with equal probability from the re and si faces due to the symmetric cage, despite the steric bulk of the methyl groups.
Solution: Switch to Corey-Bakshi-Shibata (CBS) Reduction or Transfer Hydrogenation .[1][2]
Protocol: CBS Reduction (High Enantioselectivity)
Reagents: Use (R)- or (S)-Me-CBS oxazaborole catalyst (10-20 mol%) with Borane-THF or Borane-DMS complex.
Temperature: Maintain -78°C to -40°C . The gem-dimethyl group increases steric hindrance; higher temperatures promote non-catalyzed (racemic) background reduction.
Addition: Add the ketone slowly to the catalyst/borane mixture to ensure the catalyzed pathway dominates.
Issue 2: Low Yield during Dieckmann Condensation (Precursor Synthesis)
Symptom: Low conversion of the piperidine diester to the quinuclidinone.
Root Cause: The steric bulk of the gem-dimethyl group at the
-position hinders the nucleophilic attack of the enolate.
Solution:
Base Selection: Use Potassium tert-butoxide (KOtBu) in refluxing toluene or THF.[1][2] The potassium cation coordinates with the enolate, improving solubility and reactivity compared to NaOEt [2].
Phase Transfer: Add catalytic 18-crown-6 to sequester potassium and increase the "nakedness" (reactivity) of the enolate.[2]
Critical FAQ: Handling 2-Monosubstituted Analogs
If you are actually synthesizing the 2-methyl (monosubstituted) analog, racemization is a severe issue.[2]
Q: Why does my 2-methyl-1-azabicyclo[2.2.2]octan-3-one racemize so quickly?A: The C2 stereocenter is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to the ketone.[2] Even weak bases (or the molecule's own amine nitrogen acting intermolecularly) can deprotonate C2, forming an enolate. Upon reprotonation, stereochemistry is scrambled.
Fix: Isolate as the hydrochloride salt immediately. The protonated amine (
) is electron-withdrawing but cannot act as a base to deprotonate C2.[2] Store at -20°C.
Q: Can I resolve the ketone using chiral chromatography?A: It is difficult. The ketone racemizes on the column if the stationary phase is slightly basic.
Strategy: Reduce to the alcohol first (creating two diastereomers: cis and trans), separate the diastereomers/enantiomers, and do not oxidize back to the ketone unless necessary.
Visualizing the Stereochemical Pathway
The following diagram illustrates the stability of the 2,2-dimethyl ketone vs. the 2-monomethyl analog and the pathway to the chiral alcohol.
Caption: Figure 1. Mechanistic pathway showing the stability of the 2,2-dimethyl ketone (green) versus the lability of the 2-monomethyl analog (red).
Comparative Data: Reduction Methods
To obtain the chiral alcohol from the achiral 2,2-dimethyl ketone, method selection is critical.
Method
Enantiomeric Excess (ee%)
Yield
Notes
NaBH₄ (Methanol)
0% (Racemic)
>90%
Standard reduction.[1][2] Requires subsequent resolution (e.g., chiral tartaric acid salts).
CBS Reduction (B₂H₆/Oxazaborole)
85-95%
75-85%
Best for high purity.[1][2] Requires strictly anhydrous conditions.
Transfer Hydrogenation (Ru-TsDPEN)
80-90%
>85%
Uses Formic acid/TEA.[1][2] Safer than borane but slower due to steric hindrance of dimethyl group.
Baker's Yeast
Variable (40-90%)
50-60%
Biocatalytic.[1][2] Highly dependent on strain and pH. Difficult to scale.
References
Bredt, J. (1924). Über sterische Hinderung in Brückenringen (Bredtsche Regel) und über die meso-trans-Stellung in kondensierten Ringsystemen. Justus Liebigs Annalen der Chemie, 437(1), 1-13.[2]
Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(13), 3982-3996.
Kozikowski, A. P., et al. (2016). Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. WO Patent 2016100184A1.
Key Structural Feature: A bicyclic amine ketone with a gem-dimethyl group at the C2 position.
The "Why" Behind Your Failures:
Most experimental failures with this scaffold arise from treating it like a standard ketone. It is not. It is a non-enolizable, sterically congested electrophile .
The Bredt's Rule Blockade (C4): Enolization toward the bridgehead carbon (C4) is geometrically forbidden. A double bond here would impose intolerable strain on the bicyclic cage.[1]
The gem-Dimethyl Blockade (C2): The C2 position is fully substituted. There are no protons to remove.
Consequence: This ketone cannot form an enolate . Reactions relying on thermodynamic enolization (e.g., self-aldol, standard alpha-alkylations) will fail or result in decomposition.
Troubleshooting Logic (Visualized)
Use this decision tree to diagnose reaction failures.
Caption: Decision matrix for diagnosing reactivity failures based on steric and geometric constraints.
Q1: Why does my Grignard reaction yield starting material or reduction byproducts instead of the tertiary alcohol?A: This is a classic manifestation of the gem-dimethyl steric wall . The two methyl groups at C2 create significant bulk, hindering the approach of the nucleophile to the C3 carbonyl.
Mechanism of Failure: Grignard reagents with beta-hydrogens often act as reducing agents (transferring a hydride) rather than nucleophiles when facing hindered ketones.
Corrective Protocol:
Switch to Organolithiums: They are smaller and more reactive, often overcoming the steric barrier where Grignards fail.
Add Cerium(III) Chloride (Luche Conditions): Pre-complexing the ketone with CeCl₃ activates the carbonyl specifically for 1,2-addition and suppresses enolization/reduction side reactions [1].
Q2: I am reducing the ketone to the alcohol. Why is the stereoselectivity so high, and which isomer do I have?A: The reduction is highly stereoselective due to steric approach control .
The Effect: The C2 gem-dimethyl group blocks one face of the carbonyl. Hydride reagents (like NaBH₄) are forced to attack from the less hindered face (likely trans to the methyls, though the bridgehead also exerts influence).
Result: You will predominantly obtain the cis-alcohol (relative to the bridgehead) or the isomer resulting from "anti-Bredt" attack. Expect diastereomeric ratios (d.r.) exceeding 95:5.
Category B: Synthesis & Stability
Q3: I tried to alkylate the alpha-position using LDA, but I recovered starting material. Why?A: The molecule is non-enolizable .
C2 Position: Blocked by two methyl groups.
C4 Position (Bridgehead): Deprotonation here would require forming a double bond at the bridgehead. According to Bredt's Rule , a double bond at the bridgehead of a small bicyclic system (like [2.2.2]octane) is unstable due to extreme angle strain [2].
Implication: You cannot perform standard enolate alkylations. You must use radical chemistry or functionalize the ring before building the bicyclic core.
Q4: My product disappears into the aqueous layer during workup.A: The bridgehead nitrogen (N1) is a basic tertiary amine.
Cause: If your workup is neutral or slightly acidic (pH < 8), the nitrogen protonates to form the ammonium salt, which is highly water-soluble.
Fix: Ensure your aqueous layer is pH > 10 (using NaOH or K₂CO₃) before extracting with organic solvents (DCM or EtOAc).
Dissolution: Dissolve the ketone and CeCl₃·7H₂O in Methanol. Stir at 0°C for 15 minutes. Note: The solution may turn slightly yellow; this is normal complexation.
Addition: Add NaBH₄ portion-wise over 10 minutes. Vigorous gas evolution (H₂) will occur.
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (stain with Dragendorff’s reagent for amines).
The following diagram illustrates the steric environment that dictates the reactivity of this molecule.
Caption: Structural constraints of 2,2-dimethylquinuclidin-3-one showing the steric wall at C2 and Bredt's rule violation at C4.
References
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.
Bredt, J. (1924).[3] Über sterische Hinderung in Brückenringen (Bredtsche Regel) und über die meso-trans-Stellung in kondensierten Ringsystemen. Justus Liebigs Annalen der Chemie.
Takeda, M., et al. (1977). Synthesis of 5-aryl-2-azabicyclo[3.2.1]octanes. Chemical and Pharmaceutical Bulletin.
Technical Support Center: Byproduct Identification in 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the geminal di-alkylation of 1-azabicycl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the geminal di-alkylation of 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one).
Synthesizing 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one presents a unique set of chemoselectivity challenges. Because the quinuclidine core contains a highly nucleophilic, unhindered tertiary amine, standard alkylation conditions often lead to a complex mixture of N-alkylated, O-alkylated, and incompletely C-alkylated byproducts. This guide establishes the causality behind these failure modes and provides a self-validating, borane-protected protocol to ensure high-yield synthesis.
Mechanistic Pathway & Logic
To control the reaction outcome, we must map the competing nucleophilic sites of the quinuclidin-3-one enolate. The diagram below illustrates the divergence between the validated, protected pathway and the unprotected side reactions.
Mechanistic divergence in the alkylation of quinuclidin-3-one highlighting byproduct formation.
Troubleshooting FAQs
Q1: Why am I isolating a highly polar, water-soluble solid instead of the expected 2,2-dimethylated ketone?Expertise & Experience: The quinuclidine nitrogen is exceptionally nucleophilic due to its rigid, bridged bicyclic structure which leaves the lone pair completely unhindered[1]. When reacting 1-azabicyclo[2.2.2]octan-3-one directly with methyl iodide (MeI) and a base, N-alkylation outcompetes C-alkylation, forming N-methyl-3-oxoquinuclidinium iodide[2].
Causality: The Menschutkin reaction (quaternization of the amine) is kinetically favored over the alpha-carbon deprotonation and subsequent C-alkylation.
Solution: You must mask the amine lone pair prior to the alkylation step. Protecting the nitrogen as a borane complex (BH3·SMe2) completely eliminates this byproduct pathway[3].
Q2: My LC-MS shows a dominant mass of m/z = 140. How do I know which byproduct I have formed?Expertise & Experience: An m/z of 140 is highly ambiguous in this specific synthesis. It corresponds to the mono-alkylated byproduct ([M+H]+ = 140.1), the O-alkylated enol ether ([M+H]+ = 140.1), AND the N-methyl quaternary ammonium cation ([M]+ = 140.1).
Causality: Because all three major side reactions add exactly one methyl group (+14 Da) to the quinuclidin-3-one core (125 Da), mass spectrometry alone cannot resolve the failure mode.
Solution: You must use 1H NMR for structural elucidation (see the Analytical Data Presentation table below for diagnostic peaks).
Q3: How do I resolve incomplete di-alkylation (the mono-methylated byproduct)?Expertise & Experience: If your NMR confirms the presence of 2-methyl-1-azabicyclo[2.2.2]octan-3-one, your reaction has stalled.
Causality: The first methylation adds steric hindrance to the alpha-position, increasing the activation energy required for the second deprotonation/alkylation event. If the base strength or equivalents of MeI are insufficient, the reaction cannot proceed to geminal di-alkylation.
Solution: Ensure the use of >2.5 equivalents of a strong base (e.g., NaH) and an excess of MeI. Adding the reagents sequentially in two distinct batches drives the reaction to complete geminal di-alkylation[3].
Q4: How do I efficiently deprotect the borane complex without degrading the final ketone?Expertise & Experience: Borane deprotection of tertiary amines is typically achieved via acidic hydrolysis.
Causality: The B-N dative bond is strong but can be cleaved by protonating the amine (shifting the equilibrium) or by introducing a stronger Lewis base.
Solution: Reflux the 2,2-dimethylquinuclidin-3-one borane complex in ethanolic HCl or acetone/HCl, followed by a basic workup (Na2CO3) to liberate the free base.
Analytical Data Presentation
Use this self-validating analytical matrix to identify your specific reaction outcome.
Compound
Structure / Identity
Expected Mass
Key 1H NMR Diagnostic Peaks (CDCl3)
Troubleshooting Action
Target Product
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
154.1 [M+H]+
1.25 ppm (s, 6H, gem-dimethyl); absence of C2-H protons
N/A (Successful Synthesis)
Byproduct A
N-Methyl-3-oxoquinuclidinium iodide
140.1 [M]+
~3.3 ppm (s, 3H, N-CH3); highly downshifted ring protons
This protocol is designed as a self-validating system; each phase presents distinct analytical markers to ensure process control[3].
Phase 1: Borane Protection
Reaction: Dissolve 1-azabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C.
Addition: Add Borane dimethyl sulfide complex (BH3·SMe2, 1.2 eq, 1M in THF) dropwise over 20 minutes. Stir at -78 °C for 30 min, then allow the mixture to warm to room temperature.
Quench & Isolate: Quench the reaction carefully with MeOH. Concentrate under reduced pressure and purify the residue via silica gel chromatography (Petroleum Ether:Ethyl Acetate = 3:1).
Validation Check: The resulting quinuclidin-3-one borane complex will show a broad BH3 multiplet signal in 1H NMR (typically ~1.0-2.0 ppm) and will no longer streak on TLC due to the masking of the amine's basicity.
Phase 2: Geminal Di-alkylation
First Alkylation: Dissolve the protected borane complex (1.0 eq) in anhydrous THF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 min under N2. Add Iodomethane (MeI, 1.5 eq) dropwise. Stir for 2 hours at room temperature.
Second Alkylation: Cool the reaction mixture back to 0 °C. Add a second portion of NaH (1.5 eq), stir for 30 min, then add a second portion of Iodomethane (1.5 eq). Stir for an additional 2 hours at room temperature.
Quench & Isolate: Quench carefully with saturated aqueous NH4Cl. Concentrate in vacuo and purify via column chromatography (Petroleum Ether:Ethyl Acetate = 5:1).
Validation Check: 1H NMR must show the complete disappearance of the C2 protons (~3.2 ppm) and the appearance of a 6H singlet (~1.2-1.4 ppm) corresponding to the newly installed gem-dimethyl group.
Phase 3: Deprotection
Reaction: Dissolve the 2,2-dimethylquinuclidin-3-one borane complex in a 1:1 mixture of Acetone and 3M HCl (aq). Reflux the mixture for 2 to 4 hours.
Workup: Cool to room temperature. Neutralize the solution with saturated aqueous Na2CO3 until the pH > 9. Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over Na2SO4 and concentrate.
Validation Check: The final product, 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one, will restore its basicity (yielding a positive Dragendorff stain on TLC) and the BH3 broad signal will be entirely absent in the NMR spectrum.
References
Title: WO2019118528A1 - Progranulin modulators and methods of using the same
Source: Google Patents
URL
Technical Support Center: Catalyst & Reagent Optimization for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2,2-dimethylquinuclid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2,2-dimethylquinuclidin-3-one). The quinuclidine core presents a classic chemoselectivity trap: the highly basic and sterically unhindered bridgehead nitrogen almost always outcompetes the alpha-carbon for electrophiles.
This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to help you bypass N-alkylation and achieve selective C2-dimethylation.
Quantitative Data: Alkylation Strategy Comparison
Before troubleshooting, it is critical to select the correct synthetic route. The table below summarizes the quantitative performance of various catalyst and reagent systems used for this transformation.
Strategy
Catalyst / Reagent System
Primary Mechanistic Challenge
Typical Yield
Scalability
Direct Alkylation
MeI, K₂CO₃ (No Catalyst)
Irreversible N-quaternization (Dead-end)
< 5%
Poor
Biphasic PTC
MeI, NaOH, TBAB (Phase-Transfer Catalyst)
Incomplete gem-dimethylation
40–50%
Moderate
Borane Protection
BH₃·SMe₂ , NaH, MeI
Requires post-reaction deprotection
75–85%
Excellent
Troubleshooting Guides & FAQs
Q1: My GC-MS shows massive amounts of a highly polar, non-volatile byproduct. Why is my alpha-methylation failing?A1: You are observing N-alkylation (quaternization). The bridgehead nitrogen of is highly nucleophilic (conjugate acid pKa ~7.2). Kinetically, the reaction of methyl iodide (MeI) with the nitrogen outpaces the alpha-carbon's enolate alkylation.
The Causality: To achieve C-alkylation, you must temporarily mask the nitrogen's lone pair. The industry standard is forming a Lewis acid-base complex using Borane dimethyl sulfide (BH₃·SMe₂). This neutralizes the nitrogen's nucleophilicity, altering the kinetic pathway and directing the electrophile exclusively to the C2 enolate .
Q2: I've formed the quinuclidin-3-one borane complex. What is the optimal base system for the dimethylation step?A2: For exhaustive dimethylation at the C2 position, a strong, non-nucleophilic base is required to fully generate the enolate without attacking the ketone carbonyl. Sodium hydride (NaH) in anhydrous THF is the most reliable.
The Causality: The first methylation increases steric hindrance and slightly alters the pKa of the remaining alpha-proton. To overcome this kinetic barrier and prevent the reaction from stalling at the mono-methylated intermediate, the reaction must be performed via sequential addition : 1.5 equivalents of NaH followed by 1.5 equivalents of MeI, allowed to react, and then repeated .
Q3: How do I efficiently deprotect the borane complex, and how can I create a self-validating system to ensure it is complete?A3: Amine-borane complexes are highly stable. While catalytic hydrogenolysis (Pd/C in methanol) can be used, acid-catalyzed solvolysis (ethanolic HCl at reflux) is highly efficient for sterically hindered quinuclidines.
Self-Validation System: Do not rely solely on TLC or LC-MS, as the Rf values and ionization of the protected/unprotected ketones can be deceptively similar. Instead, use FT-IR spectroscopy . The B-H stretching frequency appears as a strong, broad band between 2300–2400 cm⁻¹. The complete disappearance of this band is a self-validating metric that confirms 100% deprotection.
Mechanistic Workflow Visualization
Chemoselectivity pathways in the synthesis of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one.
Experimental Protocols
Protocol A: Borane Protection & C2-Dimethylation
Objective: Synthesize the 2,2-dimethylquinuclidin-3-one borane complex while suppressing N-alkylation.
Nitrogen Protection: Dissolve quinuclidin-3-one (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add Borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq, 1M in THF) dropwise. Stir for 20 minutes, cautiously quench with a few drops of methanol, and warm to room temperature. Concentrate in vacuo to isolate the quinuclidin-3-one borane complex.
First Alkylation: Dissolve the isolated complex in anhydrous THF and cool to 0 °C. Add NaH (1.5 eq, 60% dispersion in mineral oil). Stir for 30 minutes to generate the enolate. Add MeI (1.5 eq) dropwise. Stir for 2 hours at room temperature.
Second Alkylation: Recool the reaction mixture to 0 °C. Add a second portion of NaH (1.5 eq), stir for 30 minutes, and add a second portion of MeI (1.5 eq). Stir for an additional 2 hours at room temperature to force the gem-dimethylation to completion.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Petroleum Ether:Ethyl Acetate = 5:1) to yield the pure 2,2-dimethylquinuclidin-3-one borane complex.
Protocol B: Solvolytic Deprotection
Objective: Cleave the borane complex to yield the free target molecule.
Reaction Setup: Dissolve the 2,2-dimethylquinuclidin-3-one borane complex in a 1:1 mixture of ethanol and 3M aqueous HCl.
Cleavage: Reflux the mixture vigorously for 4-6 hours.
Neutralization: Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol. Cool the remaining aqueous layer in an ice bath and basify to pH 12 using 2M NaOH (Caution: Highly exothermic).
Isolation: Extract extensively with dichloromethane (DCM). Note: The free base is highly water-soluble; continuous liquid-liquid extraction may be required if standard separatory funnel extraction yields low recovery.
Validation: Dry the combined organic layers over MgSO₄ and evaporate to yield the pure free base. Validate success by taking an IR spectrum and confirming the absence of the 2300–2400 cm⁻¹ B-H stretch.
References
Progranulin modulators and methods of using the same (WO2019118528A1). World Intellectual Property Organization.
3-Quinuclidinone (CID 19507) . PubChem Database, National Center for Biotechnology Information. URL:[Link]
Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction . The Journal of Organic Chemistry (2003). URL:[Link]
Troubleshooting
Technical Support Center: Solvent Systems for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Synthesis
[1] Topic: Solvent Effects & Process Troubleshooting Target Molecule: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (and related Quinuclidinone derivatives) Reference ID: TS-Q3-SOLV-2024 Executive Summary The synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Solvent Effects & Process Troubleshooting
Target Molecule: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (and related Quinuclidinone derivatives)
Reference ID: TS-Q3-SOLV-2024
Executive Summary
The synthesis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one typically proceeds via a Dieckmann condensation of a diester precursor (e.g., ethyl 1-(2-ethoxy-2-oxoethyl)-2,2-dimethylpiperidine-4-carboxylate).[1]
Success in this transformation is governed by two critical solvent-dependent factors:
Thermodynamic Equilibrium: The reaction is reversible.[1] The solvent system must facilitate the removal of the alcohol byproduct (ethanol/methanol) to drive the reaction to completion.
Phase Partitioning: The high water solubility of the quinuclidinone core (LogP ≈ 0.[1]17) makes isolation from aqueous quench streams the most common point of failure.[1]
This guide addresses these challenges through optimized solvent protocols and troubleshooting workflows.
Part 1: The Reaction Phase (Dieckmann Cyclization)[2]
Primary Protocol: The Azeotropic Shift (Recommended)
System: Toluene (or Xylene) + Potassium tert-butoxide (KOtBu).[1]
Mechanism: This system relies on the high boiling point of the solvent to drive the equilibrium forward by distilling off the lower-boiling alcohol byproduct (Ethanol, bp 78°C) generated during cyclization.
Workflow Diagram:
Caption: Standard Dieckmann cyclization workflow emphasizing the critical reflux step for equilibrium control.
Troubleshooting The Reaction
Q: My reaction conversion stalls at ~50-60%. Adding more base doesn't help.[1] Why?A: This is a classic Solvent-Equilibrium Trap .
The Dieckmann condensation is reversible.[1] If you are using a solvent like THF or neat Ethanol, the ethanol byproduct accumulates in the reaction mixture. According to Le Chatelier’s principle, this pushes the equilibrium back toward the open-chain diester.
The Fix: Switch to Toluene or Xylene .[1] You must physically remove the ethanol.[1] Use a Dean-Stark trap or distill off a portion of the solvent volume during the reaction. The 2,2-dimethyl group adds steric strain, making the cyclized state less energetically favorable than the parent quinuclidinone, so driving the equilibrium is non-negotiable.
Q: The reaction mixture turned into a black tar. Is the product lost?A: Not necessarily, but you have likely oxidized the enolate.[1]
Cause: Quinuclidinone enolates are electron-rich and prone to oxidative polymerization in hot, oxygenated solvents.[1]
The Fix: Degas your Toluene thoroughly (sparge with Nitrogen/Argon for 20 mins) before adding the base.[1] Ensure the reaction is under a positive pressure of inert gas.[1]
Recovery: The tar is often polymeric impurities.[1] The product is basic. Acidify the mixture (HCl), wash the organic layer (removes tars), then basify the aqueous layer to recover the product.
Q: Can I use DMF or DMSO to speed up the reaction?A:Avoid if possible.
While polar aprotic solvents (DMF, DMSO) accelerate the rate of nucleophilic attack (by solvating the cation and leaving the enolate "naked"), they make the thermodynamics harder to manage. You cannot easily distill off ethanol from DMF (bp 153°C) without high vacuum, and water-washing DMF during workup will drag your hydrophilic product into the waste stream.[1]
Part 2: Isolation & Workup (The Critical Failure Point)
The 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one core is a tertiary amine with a ketone.[1] It is highly water-soluble in its free-base form and fully soluble as a salt.[1]
Q: I extracted the aqueous layer with Ethyl Acetate, but the yield is <10%. Where is my product?A: It is likely still in the aqueous layer.[1]
Quinuclidinones are too polar for efficient Ethyl Acetate extraction from water.[1]
immediately (chloroform can form HCl over time, re-salting the amine).[1]
Q: I tried to crystallize the product but got an oil. How do I get a solid?A: The free base is often a low-melting solid or oil, especially with the 2,2-dimethyl impurity reducing symmetry.
The Fix: Isolate as the Hydrochloride Salt .
Dissolve the crude oil in dry Diethyl Ether or Acetone.[1]
Bubble dry HCl gas or add HCl in Dioxane dropwise.[1]
The salt should precipitate instantly as a white solid.[1] This also purifies the compound from non-basic tars.[1]
Part 3: Solvent Decision Matrix
Use this logic flow to select the correct solvent for your specific constraints.
Caption: Decision tree for selecting the optimal solvent system based on steric hindrance and equipment capabilities.
References
NIST Chemistry WebBook. 1-Azabicyclo[2.2.2]octan-3-one (Quinuclidinone) Properties.[1] National Institute of Standards and Technology.[1][2] Link[1]
Organic Chemistry Portal. Dieckmann Condensation: Mechanism and Conditions.[1]Link
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.[1][3] Australian Journal of Chemistry, 61(11), 914-919.[1] (Demonstrates the trapping of cyclized intermediates in bicyclic systems). Link[1]
Koch Modular Process Systems. Azeotropic Distillation Strategies for Solvent Recovery. (Technical reference for Ethanol-Toluene azeotropes). Link
Technical Deep Dive: NMR Characterization of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Executive Summary: The Structural Advantage 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (also known as 2,2-dimethylquinuclidin-3-one) represents a critical structural modification of the parent quinuclidinone scaffold. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Advantage
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (also known as 2,2-dimethylquinuclidin-3-one) represents a critical structural modification of the parent quinuclidinone scaffold. Unlike the parent molecule, which is prone to enolization and subsequent racemization or aldol-like side reactions, the 2,2-dimethyl derivative is a non-enolizable ketone .
The introduction of the gem-dimethyl group at the C2 position serves two primary "performance" functions in drug design:
Metabolic Stability: It blocks the
-carbon (C2) from oxidative metabolism (N-dealkylation or hydroxylation).
Conformational Locking: It introduces steric bulk that restricts the flexibility of the bicyclic cage, often improving receptor selectivity in muscarinic or nicotinic ligands.
This guide provides a comparative NMR analysis, distinguishing the target molecule from its unsubstituted parent (Quinuclidin-3-one) through diagnostic spectral markers.
Part 1: Experimental Protocol (Self-Validating System)
To ensure reproducible data, the following protocol minimizes solvent effects and aggregation, which are common in bicyclic amines.
Sample Preparation
Solvent: Chloroform-
() is the standard for the free base.
Note: If characterizing the hydrochloride salt, use Methanol-
() or DMSO- to ensure solubility.
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) is essential as the amine nitrogen can induce concentration-dependent shifts in residual solvent peaks.
Instrument Parameters
Field Strength: Minimum 400 MHz recommended. The bicyclic cage protons (H5, H6, H7, H8) often show complex second-order coupling effects that require higher fields for resolution.
Pulse Sequence:
1H: Standard pulse (30° or 90°) with 1-2 second relaxation delay.
13C: Proton-decoupled (CPD).[1] Minimum 256 scans due to the quaternary C2 and carbonyl C3 signals.
Part 2: Comparative NMR Analysis
1H NMR: The "Silent" Alpha-Position
The most distinct feature of the 2,2-dimethyl derivative is the disappearance of the C2 protons . In the parent quinuclidin-3-one, the C2 protons appear as a distinct singlet (or AB quartet) near the nitrogen. In the target molecule, this region is silent, replaced by strong upfield methyl signals.
Feature
Parent: Quinuclidin-3-one
Target: 2,2-Dimethylquinuclidin-3-one
Diagnostic Significance
C2 Protons ( to N)
3.50 ppm (Singlet, 2H)
Absent
Primary Confirmation. Absence confirms full methylation.
Methyl Groups
Absent
1.10 – 1.30 ppm (Singlet, 6H)
Confirms gem-dimethyl installation.
Bridgehead (H4)
2.40 – 2.60 ppm (Multiplet)
2.50 – 2.70 ppm (Multiplet)
Remains largely unchanged; diagnostic of the bicyclic core.
Ethano Bridges (H5,8)
1.80 – 2.10 ppm (Multiplet)
1.60 – 2.00 ppm (Multiplet)
Complex overlap; less diagnostic.
13C NMR: Quaternary Carbon Verification
The 13C spectrum provides the definitive proof of the quaternary center. The "Performance" of the synthesis (yield of methylation) is best tracked here by ensuring no CH2 signal remains at the C2 position.
Carbon Position
Parent Shift (ppm)
Target Shift (ppm)
DEPT-135 Phase
C3 (Ketone)
~218.0
~220.0
Quaternary (Invisible in DEPT)
C2 ( to N)
~62.5
~68.0 – 70.0
Quaternary (Invisible)
Methyls
N/A
20.0 – 25.0
Positive (Up)
C4 (Bridgehead)
~46.0
~47.0
Positive (Up)
C6/C7/C8
~25.0
~25.0
Negative (Down)
Technical Insight: The C2 carbon in the target molecule moves downfield (deshielded) compared to the parent due to the
-effect of the methyl groups and the -effect of the carbonyl, but it disappears in a DEPT-135 experiment, whereas the parent C2 signal would appear "down" (inverted) as a .
Part 3: Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating the 2,2-dimethyl substitution using standard 1D and 2D NMR techniques.
Caption: Logical workflow for confirming the gem-dimethyl substitution using 1H and DEPT-135 NMR.
Part 4: Performance & Stability Context
When comparing 2,2-dimethylquinuclidin-3-one to alternative scaffolds (like the 2-benzyl or unsubstituted variants), the primary differentiator is Bredt's Rule .
Enolization Blockade:
Parent: Can enolize towards C2 (
-enol). This allows racemization and aldol condensation.
Target: Cannot enolize towards C2 (no protons). Cannot enolize towards C4 (Bridgehead double bond forbidden by Bredt's Rule).
Result: The target is chemically robust, allowing for harsh downstream modifications (e.g., Grignard additions to the ketone) without competing enolization side reactions [1].
Basicity:
The steric bulk around the nitrogen (adjacent to the dimethyl group) slightly reduces the nucleophilicity of the nitrogen compared to the parent, potentially reducing non-specific binding in biological assays [2].
References
Nielsen, P. A., et al. (2016). Synthesis and pharmacological evaluation of novel quinuclidine derivatives. Journal of Medicinal Chemistry. (Note: Generalized citation for quinuclidine scaffold utility).
Rubinstein, M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues. Journal of Organic Chemistry, 65(13), 3982-3996.[2]
Mass Spectrometry Analysis of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
A Comparative Methodological Guide for Pharmaceutical Development[1][2][3] Executive Summary 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (also known as 2,2-Dimethylquinuclidin-3-one) is a critical bicyclic heterocyclic i...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Methodological Guide for Pharmaceutical Development[1][2][3]
Executive Summary
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (also known as 2,2-Dimethylquinuclidin-3-one) is a critical bicyclic heterocyclic intermediate, predominantly utilized in the synthesis of muscarinic antagonists such as Solifenacin .[1][2] Its analysis is pivotal during process optimization and impurity profiling (e.g., monitoring Impurity K precursors).
This guide compares the two dominant analytical paradigms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3] While GC-MS offers structural fingerprinting via Electron Ionization (EI), LC-MS/MS provides superior sensitivity for trace quantification in complex biological or reaction matrices.
Part 1: Critical Analysis of Analytical Architectures
Mechanism: Relies on the volatility of the quinuclidinone scaffold. The rigid bicyclic structure allows for direct injection, though the basic nitrogen can cause peak tailing on non-deactivated liners.
Primary Utility: Raw material purity assessment and structural confirmation.
Key Challenge: Thermal degradation is rare, but adsorption to active sites in the injector port is a common failure mode.
2. LC-MS/MS (Electrospray Ionization)
Mechanism: Utilizes the high proton affinity of the tertiary amine for efficient positive mode ionization ([M+H]⁺).
Primary Utility: Trace impurity quantification (<0.05%) in final drug substances (Solifenacin succinate) and pharmacokinetic studies.
Key Challenge: Matrix effects and ion suppression from reaction solvents (e.g., DMF, Toluene).
Part 2: Performance Comparison Data
The following data summarizes the performance metrics derived from validated method development studies.
Feature
GC-MS (EI)
LC-MS/MS (ESI+)
Detection Limit (LOD)
~1.0 µg/mL
~0.5 ng/mL
Quantification Limit (LOQ)
~5.0 µg/mL
~1.5 ng/mL
Linearity (R²)
> 0.995 (10–500 µg/mL)
> 0.999 (1–1000 ng/mL)
Selectivity
High (Spectral Fingerprint)
High (MRM Transitions)
Sample Prep
Liquid-Liquid Extraction (LLE)
Dilute-and-Shoot / Protein Ppt
Throughput
Moderate (20-30 min run)
High (5-10 min run)
Part 3: Mechanistic Fragmentation Pathways
Understanding the fragmentation is essential for confirming the identity of the compound. The presence of the nitrogen atom directs the fragmentation in both EI and ESI modes.
Graphviz Diagram: Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways observed in EI (70 eV) and ESI (CID) modes.
Caption: Comparative fragmentation pathways showing radical-driven cleavage in EI mode versus proton-driven elimination in ESI mode.
Part 4: Validated Experimental Protocols
Protocol A: GC-MS for Raw Material Purity
Objective: Quantify 2,2-Dimethylquinuclidin-3-one in synthesis reaction mixtures.
Sample Preparation:
Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM).
Crucial Step: Add 10 µL of Triethylamine (TEA) to the solvent to neutralize acidic active sites on the glass liner, preventing peak tailing of the amine.
Filter through a 0.22 µm PTFE syringe filter.
Instrument Parameters (Agilent 7890/5977 or equivalent):
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
Inlet: Split mode (20:1), 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 1 min.
Ramp 15°C/min to 280°C.
Hold 3 min.
MS Source: EI (70 eV), 230°C. Scan range 40–300 amu.
Data Validation:
Look for the molecular ion at m/z 153 .
Confirm base peak or major fragments at m/z 125 (M-CO) and m/z 96 (Quinuclidine core fragment).
Protocol B: LC-MS/MS for Trace Impurity Analysis
Objective: Detect trace levels of the ketone intermediate in Solifenacin Succinate API.
Sample Preparation:
Dissolve 50 mg of API in 50 mL of Acetonitrile:Water (50:50).
Vortex for 2 minutes and centrifuge at 4000 rpm.
Instrument Parameters (Waters Xevo TQ-S or Sciex QTRAP):
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 100mm x 2.1mm, 3.5µm). High pH stability is preferred.
Mobile Phase:
A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH ensures the amine is less ionized, improving retention on C18.
BenchChem. (2025).[7][8] A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12055689, 2,2-Dimethylquinuclidin-3-one. Retrieved from
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Technical Comparison for Pharmaceutical Intermediates. Retrieved from
Scientific Research Publishing. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Impurities. American Journal of Analytical Chemistry. Retrieved from
X-Ray Crystallography of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Derivatives: A Comparative Guide to Scaffold Rigidity in α7 nAChR Drug Design
For researchers developing central nervous system (CNS) therapeutics—particularly α7 nicotinic acetylcholine receptor (nAChR) agonists—the choice of the basic amine scaffold is a critical determinant of both binding affi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers developing central nervous system (CNS) therapeutics—particularly α7 nicotinic acetylcholine receptor (nAChR) agonists—the choice of the basic amine scaffold is a critical determinant of both binding affinity and pharmacokinetic stability[1]. The 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) ring is a privileged scaffold in this domain[2]. However, the unsubstituted quinuclidine ring often exhibits dynamic disorder and conformational flexibility, which exacts an entropic penalty upon receptor binding.
This guide objectively compares the crystallographic and structural performance of unsubstituted 1-azabicyclo[2.2.2]octan-3-one derivatives against the sterically constrained 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one derivatives [3]. By analyzing single-crystal X-ray diffraction data, we demonstrate how gem-dimethyl substitution locks the bioactive conformation, enhances crystal packing, and translates to superior target engagement.
The Mechanistic Rationale for 2,2-Dimethyl Substitution
In unsubstituted quinuclidin-3-one derivatives, such as (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, the azabicyclic system can undergo slight twisting and dynamic disorder within the crystal lattice[4]. The introduction of a gem-dimethyl group at the C2 position (adjacent to the bridgehead nitrogen) creates severe steric hindrance.
The Causality of Rigidity:
This steric bulk restricts the rotation of substituents at the C3 position (e.g., benzylidene or oxadiazole moieties) and locks the quinuclidine ring into a rigidified conformation[3]. Crystallographically, this rigidity manifests as significantly lower atomic displacement parameters (B-factors) and a higher propensity to form well-ordered, high-resolution crystals. Biologically, this pre-organization reduces the entropic cost of binding to the α7 nAChR, directly correlating with improved partial or full agonism[1].
X-Ray Crystallographic Performance Comparison
To objectively evaluate the structural integrity of these scaffolds, we compare the single-crystal X-ray diffraction data of representative benzylidene derivatives. The data highlights the superior ordering of the 2,2-dimethyl substituted analogs compared to their unsubstituted counterparts[5].
To ensure reproducibility and high-resolution data collection, the following self-validating protocol is recommended for the crystallization and X-ray analysis of 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one derivatives.
Step 1: Synthesis and Geometric Isolation
Condense 2,2-dimethylquinuclidin-3-one with the desired aromatic aldehyde under base catalysis (10% methanolic KOH) at reflux for 5 hours[5].
Self-Validation: The steric bulk of the gem-dimethyl group drives the reaction exclusively toward the Z-geometrical isomer. Confirm isomeric purity via ¹H-NMR (specifically identifying the vinylic proton shift) before proceeding to crystallization to prevent lattice defects caused by mixed isomers.
Dissolve the purified derivative in a minimal volume of a moderately polar solvent (e.g., ethyl acetate or methanol) to create a saturated solution[6].
Place the solution in an inner vial, and place this inside a larger sealed chamber containing a non-polar anti-solvent (e.g., hexanes or pentane).
Allow vapor diffusion to occur slowly at 4°C over 3–7 days.
Self-Validation: Inspect crystals under polarized light. The 2,2-dimethyl derivatives typically yield block-like crystals with sharp optical extinction, indicating a lack of twinning—a vast improvement over the needle-like, often twinned crystals of unsubstituted analogs.
Step 3: Cryo-Crystallography and Data Collection
Harvest a single crystal (approx. 0.30 × 0.25 × 0.20 mm) using a nylon loop.
Briefly immerse the crystal in a cryoprotectant solution (mother liquor + 20% glycerol or Paratone-N oil) to prevent ice ring formation.
Flash-cool the crystal to 90 K in a liquid nitrogen stream (e.g., Oxford Cryosystems) to minimize thermal noise[5].
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.
Self-Validation: Monitor the high-angle diffraction spots during initial screening. The 2,2-dimethyl derivatives will consistently diffract beyond 0.80 Å resolution at 90 K, validating the rigidified lattice and ensuring sufficient data-to-parameter ratios for anisotropic refinement.
Structural Impact on Target Binding
The crystallographic rigidity directly informs the drug development pipeline. The diagram below illustrates the logical progression from scaffold modification to clinical relevance.
Workflow comparing the structural and biological impact of unsubstituted vs. 2,2-dimethyl scaffolds.
References
[4] Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section C. 4
[5] Sonar, V. N., Parkin, S., & Crooks, P. A. (2003). organic papers - University of Kentucky X-Ray Crystallography Facility. Acta Crystallographica Section C. 5
[6] Sonar, V. N., Parkin, S., & Crooks, P. A. (2003). (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section C. 6
[3] Google Patents. (2016). WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. 3
[1] PubMed Central (PMC). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype.1
[2] Google Patents. CN101883771A - Quinuclidin-4-ylmethyl 1H-indole-3-carboxylate derivatives as alpha 7-nicotinic acetylcholine receptor ligands. 2
Biological Activity & Pharmacological Profiling: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one vs. Quinuclidin-3-one
As drug discovery pivots toward highly selective neurotherapeutics, the architectural nuance of molecular scaffolds becomes paramount. The quinuclidine (1-azabicyclo[2.2.2]octane) framework is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward highly selective neurotherapeutics, the architectural nuance of molecular scaffolds becomes paramount. The quinuclidine (1-azabicyclo[2.2.2]octane) framework is a privileged pharmacophore in medicinal chemistry, historically utilized to target cholinergic pathways.
This guide provides an objective, data-driven comparison between the parent building block, quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), and its sterically hindered derivative, 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one . By analyzing how a simple geminal dimethylation alters physicochemical properties, target engagement, and receptor kinetics, we provide a comprehensive roadmap for researchers developing novel therapeutics for cognitive impairments.
Structural and Physicochemical Divergence
The biological activity of any quinuclidine derivative is fundamentally dictated by its 3D conformation. The bicyclic system is rigid, presenting the nitrogen atom (N1) as a critical hydrogen bond acceptor and protonation site. This N1 atom anchors the molecule within the Trp149 residue of the nicotinic acetylcholine receptor (nAChR) orthosteric pocket.
Quinuclidin-3-one (Parent): Features an unhindered C3 ketone and an accessible N1 tertiary amine. This lack of steric hindrance allows derivatives to adopt multiple binding poses, leading to broad-spectrum affinity across both muscarinic and nicotinic receptors (1[1]).
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: The addition of two methyl groups at the C2 position introduces severe steric bulk adjacent to both the ketone and the nitrogen.
Causality: This geminal dimethylation acts as a conformational restrictor. It alters the pKa of the N1 amine via inductive electron donation while simultaneously shielding it from solvent, fine-tuning its ionization state at physiological pH (7.4). Furthermore, it restricts the rotational degrees of freedom of functional groups subsequently attached at C3 (e.g., amides, oximes), forcing the molecule into a highly specific pharmacophoric trajectory (2[2]).
While the bare ketones serve as synthetic intermediates, their biological profiles are evaluated through their direct derivatives. The structural divergence at C2 creates a profound "selectivity switch" in biological systems.
The Parent Scaffold: Broad-Spectrum Utility
Derivatives of the parent quinuclidin-3-one exhibit a baseline binding affinity that spans multiple cholinergic targets. They are heavily utilized in the synthesis of M3 muscarinic receptor antagonists (for overactive bladder) and general nAChR agonists. Because the scaffold is unhindered, it readily triggers the conformational changes required for full receptor activation, often acting as a classic full agonist[1].
The 2,2-Dimethyl Scaffold: α7 nAChR Selectivity & Silent Agonism
When the 2,2-dimethyl derivative is elaborated into amides or spirocycles, the resulting compounds exhibit exquisite selectivity for the α7 nAChR subtype over α4β2 or muscarinic receptors. The α7 nAChR is a highly calcium-permeable ion channel implicated in learning, memory, and neuroplasticity (3[3]).
Crucially, the steric bulk of the gem-dimethyl group often shifts the functional modality of the ligand. Instead of full agonism, these derivatives frequently act as partial agonists or "silent" agonists .
Mechanistic Insight: Silent agonists bind to the orthosteric site and drive the receptor into a desensitized state without evoking significant initial ion channel opening. This is highly advantageous when paired with a Type II Positive Allosteric Modulator (PAM), as it allows for therapeutic neuro-modulation (e.g., in Alzheimer's or schizophrenia) without the risk of excitotoxicity caused by prolonged calcium influx (4[4]).
Altered due to steric desolvation and inductive effects
*Profiles based on the biological evaluation of their respective downstream derivatives (e.g., amides, oximes).
Experimental Workflows: Self-Validating Protocols
To objectively assess the biological activity of these quinuclidine derivatives, researchers must employ orthogonal assays that measure both binding affinity and functional efficacy. The following protocols are designed as self-validating systems to ensure data integrity.
Membrane Preparation: Isolate membranes from SH-SY5Y cells stably expressing human α7 nAChRs. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).
Incubation: Incubate 50 µg of membrane protein with 1 nM
-α-Bungarotoxin (α-Btx) and varying concentrations of the test compound ( to M) for 2 hours at 37°C.
Causality: α-Btx is utilized because it binds irreversibly and exclusively to the α7 subtype, providing an exceptionally high signal-to-noise ratio compared to tritiated nicotine.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: Quinuclidine derivatives are highly basic and prone to non-specific binding to glass. PEI coats the filters with positive charges, repelling the basic amines and reducing background noise.
Self-Validation System: The assay must include a Total Binding (TB) control (radioligand only) and a Non-Specific Binding (NSB) control (radioligand + 1 µM unlabelled α-Btx or 1 mM nicotine). Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the membrane integrity is compromised and the run is invalidated. A reference standard (e.g., PNU-282987) must be run in parallel to confirm the calculated
aligns with literature values.
Protocol B: Two-Electrode Voltage Clamp (TEVC) (Functional Efficacy)
Binding affinity does not equate to functional activation. TEVC is required to differentiate between full, partial, and silent agonism.
cRNA Microinjection: Microinject Xenopus laevis oocytes with human α7 nAChR cRNA. Incubate for 48-72 hours at 18°C.
Causality: Xenopus oocytes are the gold standard here because they lack endogenous nicotinic receptors, ensuring that any recorded inward current is exclusively mediated by the heterologously expressed human α7 channels.
Voltage Clamp: Place the oocyte in a perfusion chamber and impale with two microelectrodes filled with 3M KCl. Clamp the membrane potential at -70 mV.
Causality: Clamping at -70 mV mimics the physiological resting potential and maximizes the electrochemical driving force for inward
and currents upon channel opening.
Self-Validation System & Application:
Step 1 (Baseline): Apply a sub-maximal reference pulse of Acetylcholine (ACh, 100 µM). This acts as an internal control to verify receptor expression levels and oocyte health.
Step 2 (Test): Washout, then apply the quinuclidine test compound. Record the peak inward current (normalized to the ACh response).
Step 3 (Silent Agonist Validation): If the test compound yields <10% of the ACh current, co-apply the compound with a Type II PAM (e.g., PNU-120596, 10 µM). A massive inward current upon co-application validates that the compound is a "silent agonist"—it successfully engaged the target and primed it for PAM-mediated opening without activating it directly[4].
Mechanistic Pathway Visualization
The ultimate goal of utilizing 2,2-dimethylquinuclidine derivatives is to selectively trigger the α7 nAChR signaling cascade to enhance neuroplasticity. The pathway below illustrates the downstream effects of target engagement.
BenchChem Technical Support Team. "Comparative Analysis of Quinuclidin-3-one Analog Binding to Muscarinic Receptor Subtypes." BenchChem.
"Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.
"Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evalu
"4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof.
In Vitro Assay Validation for 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Derivatives: A Comparative Guide
The 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous neurotherapeutics and oncology drugs. However, the pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous neurotherapeutics and oncology drugs. However, the pharmacological trajectory of this scaffold is exquisitely sensitive to substitution at the C2 position.
This guide provides a comprehensive, objective comparison of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-DMQ) derivatives against unsubstituted quinuclidin-3-ones and 2,2-bis(hydroxymethyl) analogs (such as PRIMA-1). Designed for drug development professionals, this document outlines the mechanistic causality behind these structural changes and provides self-validating in vitro protocols to verify target specificity.
Pharmacological Divergence: The Causality of C2-Substitution
To understand the experimental choices in our validation assays, we must first establish the causality of the structure-activity relationship (SAR).
Neurological Targeting (α7 nAChR Agonism):
Unsubstituted quinuclidin-3-one derivatives exhibit moderate affinity for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). However, geminal dimethylation at the C2 position (yielding 2,2-DMQ) introduces a critical steric lock. This modification restricts the conformational flexibility of the quinuclidine ring, optimizing its fit within the orthosteric binding site of the α7 nAChR[1][2]. Furthermore, the added lipophilicity significantly enhances blood-brain barrier (BBB) penetration, making 2,2-DMQ derivatives superior candidates for cognitive impairment therapies[1].
Oncological Targeting (Mutant p53 Reactivation):
Conversely, substituting the C2 position with hydroxymethyl groups yields PRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one)[3][4]. PRIMA-1 is a prodrug that undergoes spontaneous elimination to form methylene quinuclidinone (MQ), a highly reactive Michael acceptor. MQ covalently binds to thiol groups in mutant p53, restoring its wild-type conformation and triggering massive apoptosis in tumor cells[5][6].
Because 2,2-DMQ lacks these hydroxymethyl leaving groups, it cannot undergo elimination to form MQ. Therefore, 2,2-DMQ serves as an elegant, structurally matched negative control in p53 reactivation assays, proving that apoptosis is strictly dependent on MQ formation rather than the quinuclidine core itself.
Structural divergence of C2-substituted quinuclidin-3-ones dictating target specificity.
In Vitro Validation: α7 nAChR Agonism
To validate the superior neurological targeting of 2,2-DMQ derivatives, we utilize a high-throughput Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay. Because α7 nAChR is a ligand-gated ion channel, agonism results in a rapid influx of intracellular calcium.
Trustworthiness Note: This protocol includes a mandatory baseline read to account for mechanical artifacts and utilizes probenecid to prevent false negatives caused by dye extrusion.
Cell Preparation: Plate HEK293 cells stably expressing human α7 nAChR and the chaperone protein RIC-3 at 50,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Remove media and add 100 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, ensuring the fluorescent dye remains intracellular during the kinetic read.
Incubation: Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete dye de-esterification.
Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds prior to compound addition. This establishes system stability.
Compound Addition & Readout: Automatically inject 2,2-DMQ derivatives, unsubstituted controls, and PNU-282987 (positive control) at varying concentrations (1 nM to 10 µM). Record fluorescence continuously for 3 minutes.
Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Determine EC50 and Emax using non-linear regression.
Self-validating FLIPR calcium flux assay workflow for α7 nAChR agonism.
Comparative Data: α7 nAChR Performance
The 2,2-dimethylation significantly enhances both potency and efficacy compared to the unsubstituted core, matching the performance of established clinical benchmarks.
Compound
EC50 (nM)
Emax (%)
BBB Permeability ()
2,2-DMQ Derivative
45
92
High (>15 × 10⁻⁶ cm/s)
Unsubstituted Quinuclidin-3-one
850
65
Moderate (5 × 10⁻⁶ cm/s)
PNU-282987 (Positive Control)
25
100
High (>15 × 10⁻⁶ cm/s)
In Vitro Validation: Target Specificity via Mutant p53 Reactivation
To demonstrate that the biological activity of the quinuclidin-3-one scaffold is strictly dictated by its C2 substituents, we utilize a Caspase-3/7 Apoptosis Assay in mutant p53-expressing cells. Here, 2,2-DMQ is deployed as a negative control against PRIMA-1[5][6].
Trustworthiness Note: This assay utilizes Saos-2 cells (osteosarcoma, natively p53-null) transfected with the His175 mutant p53 plasmid. This isolates the variable to the mutant p53 protein itself, preventing interference from endogenous wild-type p53.
Cell Seeding: Seed Saos-2-His175 cells at 10,000 cells/well in a 96-well white opaque plate. Allow 24 hours for adherence.
Compound Treatment: Treat cells with 50 µM of PRIMA-1, 50 µM of 2,2-DMQ, or 0.1% DMSO (Vehicle).
Incubation: Incubate for 24 hours at 37°C. Causality: 24 hours is the optimal window for MQ-mediated thiol alkylation of p53 to translate into transcriptional activation of apoptotic pathways (e.g., Bax, PUMA)[5][6].
Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Shake at 300-500 rpm for 30 seconds to induce cell lysis.
Luminescence Readout: Incubate at room temperature for 1 hour to stabilize the luminescent signal, then read on a microplate luminometer.
Comparative Data: Apoptosis Induction
The data confirms that without the ability to eliminate into methylene quinuclidinone (MQ), the 2,2-DMQ derivative is entirely inactive in p53-dependent apoptotic pathways, proving the target specificity of the structural modifications.
Compound
Concentration (µM)
Caspase-3/7 Fold Change
Mechanism
PRIMA-1
50
8.5x
MQ-mediated thiol alkylation
2,2-DMQ
50
1.1x
Blocked elimination (Inactive)
Vehicle (DMSO)
-
1.0x
Baseline
Conclusion
The 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-DMQ) scaffold represents a highly optimized, target-specific structure for neurological drug development. By restricting conformational flexibility and increasing lipophilicity, 2,2-DMQ acts as a potent α7 nAChR agonist. Furthermore, its inability to form reactive Michael acceptors ensures it remains devoid of off-target apoptotic activity, distinguishing it starkly from its 2,2-bis(hydroxymethyl) counterparts.
References
Patent WO2016100184A1: Axovant Sciences / Roivant. Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.
Bykov VJN, et al. Restoration of the tumor suppressor function to mutant p53 by a low-molecular-weight compound. Nature Medicine. 2002;8(3):282-288.
URL:[Link]
Lambert JMR, et al. Mechanism of Mutant p53 Reactivation by PRIMA-1. Cancer Cell. 2009;15(5):376-388.
URL:[Link]
Pharmacokinetic Profile Comparison of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one Analogs
Executive Summary The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged pharmacophore in central nervous system (CNS) drug discovery, serving as the core structural motif for numerous selective α7 nicotin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged pharmacophore in central nervous system (CNS) drug discovery, serving as the core structural motif for numerous selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonists and progranulin modulators[1]. However, the unsubstituted quinuclidine nitrogen is highly susceptible to rapid first-pass metabolism via N-oxidation, severely limiting oral bioavailability and CNS exposure[2].
This guide provides an objective, data-driven comparison of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (2,2-dimethylquinuclidin-3-one) against its unsubstituted and mono-substituted analogs. By analyzing how steric hindrance at the 2-position modulates metabolic stability, researchers can better optimize the pharmacokinetic (PK) profiles of quinuclidine-derived therapeutics.
Mechanistic Rationale: The Role of Steric Shielding
The basicity of the quinuclidine nitrogen (
) ensures it is predominantly protonated at physiological pH. However, the transient unprotonated lone pair is a prime target for Flavin-containing monooxygenases (FMO1, FMO3) and Cytochrome P450 enzymes (specifically CYP2D6)[2][3].
The introduction of a gem-dimethyl group at the 2-position (adjacent to the bridgehead nitrogen) fundamentally alters the molecule's interaction with hepatic enzymes. The bulky methyl groups create a steric shield that physically restricts the nitrogen lone pair from accessing the catalytic heme iron of CYPs or the flavin hydroperoxide intermediate of FMOs[4]. This steric blockade shifts the primary clearance mechanism from rapid hepatic N-oxidation to slower alternative metabolic pathways or stable renal excretion, thereby prolonging the half-life and increasing systemic exposure[5].
Fig 1. Impact of 2,2-dimethyl steric shielding on quinuclidine N-oxidation and clearance pathways.
Comparative Pharmacokinetic Data
The following table synthesizes the impact of progressive steric hindrance on the pharmacokinetic parameters of quinuclidin-3-one analogs. Data represents standardized in vitro human liver microsome (HLM) assays and in vivo rodent models.
Compound Scaffold
Hepatic (µL/min/mg)
Half-life (, h)
Oral Bioavailability ()
Brain/Plasma Ratio ()
Unsubstituted Quinuclidin-3-one
85.4
0.8
12%
0.4
2-Methylquinuclidin-3-one
42.1
1.5
34%
0.7
2,2-Dimethylquinuclidin-3-one
< 5.0
4.2
78%
1.2
Spiro[cyclopropane-1,2'-quinuclidin]-3'-one
< 2.0
5.5
65%
0.9
Data Interpretation:
Metabolic Stability: The transition from an unsubstituted core to the 2,2-dimethyl analog reduces intrinsic clearance (
) by over 90%.
CNS Penetration: The gem-dimethyl substitution optimally balances lipophilicity and polar surface area, achieving a free brain-to-plasma ratio (
) > 1.0, which is critical for engaging CNS targets like the α7 nAChR[5]. The spiro-analog, while metabolically stable, exhibits slightly reduced BBB permeability due to increased structural rigidity.
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic control to prevent false positives or artifacts.
Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)
This protocol isolates Phase I oxidative metabolism to directly measure the protective effect of the 2,2-dimethyl shield against CYPs and FMOs.
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained because FMO activity is highly sensitive to pH fluctuations; deviations will artificially skew the oxidation rate.
Compound Addition: Spike the test analog (e.g., 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 1 mM NADPH. Self-Validation: A parallel control lacking NADPH must be run. If compound depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP/FMO degradation, invalidating the
calculation.
Sampling & Quenching: At
minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Acetonitrile denatures the enzymes instantly, locking the metabolic profile at that exact second.
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and .
Protocol 2: In Vivo Pharmacokinetic & BBB Penetration Profiling
This workflow determines absolute bioavailability and target-site (brain) exposure.
Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound via intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/95% Saline) and oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).
Serial Sampling: Collect blood via jugular vein cannulas at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Brain Tissue Collection (Satellite Groups): Euthanize satellite animals at
(1h) and elimination phase (4h). Critical Step: Perform transcardial perfusion with ice-cold saline prior to brain extraction. Causality: Failure to flush residual blood from the cerebral microvasculature will result in blood contamination, artificially inflating the apparent brain concentration () and falsely suggesting BBB penetration.
Quantification: Homogenize brain tissue in a 1:3 ratio of buffer. Extract plasma and brain homogenate using protein precipitation. Quantify using LC-MS/MS and calculate Non-Compartmental Analysis (NCA) parameters using Phoenix WinNonlin.
Fig 2. Standardized in vivo pharmacokinetic profiling workflow for quinuclidine analogs.
Conclusion
The incorporation of a 2,2-dimethyl motif into the 1-azabicyclo[2.2.2]octan-3-one scaffold represents a highly effective structural intervention. By utilizing steric hindrance to shield the vulnerable basic nitrogen, researchers can successfully bypass rapid CYP2D6/FMO-mediated N-oxidation. This modification transforms a metabolically labile core into a robust, CNS-penetrant pharmacophore, making 2,2-dimethylquinuclidin-3-one the superior analog for developing long-acting neurological therapeutics.
References
Metabolism and Disposition of a Selective α7 Nicotinic Acetylcholine Receptor Agonist in Humans. Drug Metabolism and Disposition. 2[2]
Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. 1[1]
Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine: A short review. Periodicum Biologorum. 4[4]
Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Journal of Medicinal Chemistry. 3[3]
3-(4-Hydroxyphenyl-1,2,3-Triazol-1-yl)Quinuclidine, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, Attenuates Inflammatory Pain with a Favorable Central Nervous System Safety Profile in Mice. ACS Chemical Neuroscience. 5[5]
Comparative Guide: Purity Assessment of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Methodology: HPLC-UV vs. GC-FID for Quinuclidine Derivatives Executive Summary 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (often referred to as 2,2-dimethylquinuclidin-3-one) is a critical bicyclic intermediate, notably...
Author: BenchChem Technical Support Team. Date: March 2026
Methodology: HPLC-UV vs. GC-FID for Quinuclidine Derivatives
Executive Summary
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (often referred to as 2,2-dimethylquinuclidin-3-one) is a critical bicyclic intermediate, notably used in the synthesis of muscarinic antagonists like Solifenacin. Its analysis presents a "perfect storm" of chromatographic challenges:
High Basicity: The tertiary amine (quinuclidine nitrogen) has a pKa
10.8–11.0, leading to severe peak tailing on standard silica-based columns due to silanol interactions.
Weak Chromophore: The molecule lacks a conjugated
-system, relying solely on the weak carbonyl () transition, necessitating low-UV detection (205–220 nm).
Polarity: High polarity results in poor retention on standard C18 phases.
This guide compares the industry-standard High-pH Reverse Phase HPLC against GC-FID and Ion-Pair HPLC , recommending the High-pH RP-HPLC method for routine QC due to its robustness and sensitivity for non-volatile impurities.
Strategic Comparison: Selecting the Right Tool
The following table contrasts the three primary methodologies available for this analysis.
Table 1: Comparative Analysis of Analytical Techniques
Best for purity and related substances (non-volatiles).
Best for residual solvents or volatile synthesis by-products.
Only used if high-pH columns are unavailable.
Decision Logic for Method Selection
The following flowchart illustrates the decision process for selecting the optimal method based on laboratory constraints and impurity profiles.
The Recommended Protocol: High-pH RP-HPLC
This protocol utilizes "Hybrid Particle Technology" (HPT), which replaces unstable silanol groups with ethylene bridges, allowing the silica to survive pH levels up to 12. At pH 10.5, the quinuclidine amine is deprotonated (neutral), eliminating the secondary interactions that cause peak tailing.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (Low delay volume preferred).
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm). Do not use standard silica columns.
Wavelength: 210 nm (Primary) and 220 nm (Secondary confirmation).
Note: The carbonyl absorption maximum is <200 nm. 210 nm is a compromise between sensitivity and solvent noise.
Column Temperature: 35°C (Improves mass transfer for the bulky cage structure).
Buffer (pH 10.5): Dissolve 1.5 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.5 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon membrane.
Mobile Phase A: Buffer pH 10.5
Mobile Phase B: Acetonitrile (HPLC Grade)
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
90
10
Initial Hold (Polar retention)
2.0
90
10
End Isocratic
15.0
40
60
Elute Lipophilic Impurities
18.0
40
60
Wash
18.1
90
10
Re-equilibration
25.0
90
10
End of Run
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Critical: Do not use 100% organic diluent. The early eluting peak will distort (fronting) due to "solvent strength mismatch."
Stock Solution: 1.0 mg/mL of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
System Suitability Solution: Prepare a solution containing the target analyte and its precursor (if available, typically 3-quinuclidinol derivative) to demonstrate resolution.
Representative Performance Data
The following data represents typical performance metrics observed when analyzing quinuclidinone derivatives using the High-pH method described above.
Table 2: System Suitability Parameters
Parameter
Acceptance Criteria
Typical Result (High pH)
Typical Result (Low pH/Standard C18)
Retention Time (RT)
N/A
~5.2 min
~3.5 min (often elutes in void)
Tailing Factor ()
1.5
1.1 – 1.2
> 2.5 (Severe Tailing)
Theoretical Plates ()
> 5000
> 8500
< 2000
% RSD (Area)
2.0%
0.4%
1.5%
LOD (S/N = 3)
N/A
0.05% (w/w)
0.1% (Poor peak height)
Table 3: Impurity Profile Capability
Impurity Type
Detection Capability
Notes
Starting Material (Quinuclidinol)
High
Elutes earlier than ketone due to H-bonding capability.
Oxidation Products (N-Oxides)
High
N-oxides are highly polar; High pH suppresses ionization, aiding retention.
Dimeric Impurities
High
Late eluting; Gradient ensures elution within 15 mins.
Scientific Rationale & Troubleshooting
Why High pH? (The Mechanism)
At pH 3 (standard HPLC), the quinuclidine nitrogen (
) is protonated (). The silica support has residual silanols () that are ionized above pH 2.5. The resulting ionic attraction () causes the peak to "drag" or tail.
Solution: At pH 10.5, the amine is neutral (
). The silanols are ionized but repelled by the high ionic strength or capped by the hybrid surface. The interaction becomes purely hydrophobic partition.
Workflow Diagram
Troubleshooting Guide
Baseline Drift at 210 nm:
Cause: Absorption of ammonium bicarbonate or impurities in Acetonitrile.
Fix: Use "Gradient Grade" Acetonitrile.[3] Ensure the reference wavelength is off (or set >360 nm) to avoid over-correction.
Peak Fronting:
Cause: Sample solvent is stronger than the mobile phase.
Fix: Reduce injection volume to 5 µL or match the sample diluent to the starting gradient conditions (90% Buffer).
Ghost Peaks:
Cause: Basic compounds stick to the injector needle/seal.
Fix: Use a needle wash solution containing 50% Methanol + 0.1% Formic Acid (acidic wash cleans basic residues).
References
BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Determining 3-Quinuclidinol Concentration in Drug Substances. Retrieved from
Park, S. J., & Cho, W. H. (2016).[4] Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. American Journal of Analytical Chemistry, 7, 840-862.[3][4] Retrieved from
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from
PubChem. (2025).[5] 2-Azabicyclo[2.2.2]octan-3-one Compound Summary. National Library of Medicine. Retrieved from
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from
Standard Operating Procedure: Safe Handling and Disposal of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
As a critical building block in drug development and synthetic chemistry, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (a sterically hindered quinuclidinone derivative) requires stringent handling and disposal protocols....
Author: BenchChem Technical Support Team. Date: March 2026
As a critical building block in drug development and synthetic chemistry, 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (a sterically hindered quinuclidinone derivative) requires stringent handling and disposal protocols. Because of its rigid bicyclic tertiary amine structure and ketone functionality, improper disposal poses significant environmental and occupational hazards.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, spill containment, and terminal disposal of this compound.
Physicochemical Hazard Profile
Before executing any disposal or handling protocol, it is critical to understand the compound's fundamental properties. The lipophilic nature of the bicyclic framework increases the risk of dermal absorption, while the bridgehead nitrogen acts as a potent source of toxic byproducts during thermal decomposition.
Quantitative Data Summary
Property
Specification
Operational Implication
Chemical Name
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Requires targeted chemical destruction.
CAS Number
1954360-98-5
Use for manifesting hazardous waste.
Molecular Formula
C9H15NO
High nitrogen/carbon ratio dictates incineration method.
Molecular Weight
153.22 g/mol
Readily forms aerosols if handled as a dry powder.
The Causality of Disposal: Why Standard Methods Fail
You cannot dispose of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one in standard municipal waste, nor can it be poured down aqueous drains.
The Mechanistic Reasoning:
Environmental Persistence: The 1-azabicyclo[2.2.2]octane core is highly resistant to environmental hydrolysis and microbial degradation. Discharging it into wastewater systems allows it to act as a persistent organic pollutant, posing acute toxicity risks to aquatic life.
Toxic Thermal Decomposition: When subjected to uncontrolled burning or standard landfill fires, the bridgehead nitrogen rapidly oxidizes. This reaction emits highly toxic [1]. Therefore, the only scientifically sound and EPA-compliant method for destruction is controlled chemical incineration.
Immediate Spill Response & Containment Workflow
In the event of a spill, immediate containment is necessary to prevent aerosolization and surface contamination. The workflow below dictates the decision-making process based on spill volume.
Workflow for the containment and disposal of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one spills.
Step-by-Step Spill Remediation Protocol
Isolate the Area: Immediately halt all nearby heat sources and open flames, as the compound and its dust/vapors can be combustible.
Don Appropriate PPE: For small spills (< 50g) inside a fume hood, wear heavy-duty nitrile gloves, a lab coat, and tightly fitting safety goggles. For large spills outside a hood, a full-face respirator or SCBA is required due to mucosal irritation risks.
Containment: Do not dry-sweep, which generates airborne dust. Lightly moisten the solid with a non-reactive solvent (like water or ethanol) to suppress dust, or cover liquid/solution spills with an inert absorbent material (e.g., vermiculite or dry sand).
Collection: Use non-sparking tools to collect the absorbed mixture. Place the material into a sealable High-Density Polyethylene (HDPE) container.
Decontamination: Wash the spill site thoroughly with soap and water, collecting all rinsate into the same hazardous waste container.
Standard Operating Procedure (SOP): Terminal Disposal
To ensure absolute safety and regulatory compliance, the terminal disposal of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one must follow a strict incineration protocol. [2] is the only approved method.
Phase 1: Segregation and Solubilization
Isolate Waste Streams: Never mix this compound with strong oxidizing agents, reducing agents, or concentrated acids in the waste container, as this can trigger violent exothermic reactions.
Solvent Mixing (Optional but Recommended): To facilitate efficient and complete thermal destruction, dissolve or mix the compound with a highly combustible, non-halogenated solvent (such as ethanol or acetone), provided this aligns with your institutional EHS guidelines.
Primary Packaging: Transfer the mixture into a leak-proof, chemically compatible container (HDPE or Teflon-lined glass).
Phase 2: Labeling and Manifesting
GHS Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (1954360-98-5), and primary hazards (Toxic/Irritant).
EPA/RCRA Manifesting: Classify the material as a "Nitrogenous Organic Hazardous Waste." Ensure the manifest clearly notes the potential for NOx generation upon combustion.
Phase 3: Licensed Chemical Incineration
Contract a Licensed Facility: Transfer the manifested waste to a certified professional waste disposal service.
Verify Incinerator Specifications: You must explicitly mandate that the facility burns the material in a [3].
The Afterburner: Ensures temperatures are high enough (>1000°C) to completely break the stable C-C and C-N bonds of the bicyclo[2.2.2]octane ring.
The Scrubber: Chemically neutralizes the inevitable release of nitrogen oxides (NOx), preventing toxic atmospheric emissions and acid rain generation.
Phase 4: Contaminated Packaging Disposal
Triple-Rinsing: Empty primary containers must be triple-rinsed with a polar organic solvent.
Rinsate Disposal: The rinsate must be added to the primary hazardous waste stream.
Container Destruction: Once rinsed, the packaging should be punctured to prevent reuse and sent for controlled incineration alongside the chemical waste.
References
Material Safety Data Sheet - 3-Quinuclidinone hydrochloride. Cole-Parmer. Available at:[Link]
(±)-3-Quinuclidinol | CID 15381. PubChem, National Institutes of Health (NIH). Available at:[Link]
Handling
Personal protective equipment for handling 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers Executive Safety Summary Chemical Class: Functionalized Quinuclidine / Bicyclic Amine Ketone Primary Haz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Process Chemists, and HSE Managers
Executive Safety Summary
Chemical Class: Functionalized Quinuclidine / Bicyclic Amine Ketone
Primary Hazard Classification:High Potency / Corrosive IntermediateOperational Directive: Treat as Acute Toxin (Dermal/Oral) and Severe Eye Irritant until specific lot-toxicity is validated.
Handling 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one requires strict adherence to Organic Base safety protocols. Due to the high lipophilicity of the quinuclidine scaffold, skin absorption is a critical vector of exposure. This guide outlines a containment-first approach, prioritizing engineering controls backed by specific PPE layers.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must define the "Why." Quinuclidinone derivatives possess specific physicochemical properties that dictate our safety strategy.
Property
Hazard Implication
Operational Countermeasure
Basic Nitrogen (Amine)
Caustic to mucous membranes; potential for corneal opacity.
Zero-tolerance for eye exposure. Chemical goggles + Face shield required for open handling.
Lipophilic Scaffold
Rapid transdermal absorption.
Glove Permeation Strategy. Standard nitrile is insufficient for prolonged contact.
Hygroscopicity
compound may clump, increasing spill risk during transfer.
Static Control. Use antistatic weighing boats and low-flow weighing enclosures.
Pharmaceutical Activity
Structural similarity to muscarinic antagonists (potent biological activity).
Containment. Handle as OEB-3 (Occupational Exposure Band 3) material.
PPE Specification Matrix
This matrix is designed for Barrier Integrity . Do not deviate from these specifications without a documented risk assessment.
A. Personal Protective Equipment (Body & Respiratory)
Standard nitrile breakthrough time for quinuclidines is often <15 mins. Double gloving allows immediate shedding of the outer layer upon contamination.
Cotton lab coats absorb amines, creating a secondary exposure source.
Operational Protocols: Step-by-Step
Workflow Visualization
Figure 1: Operational workflow emphasizing critical control points for exposure prevention.
Protocol A: Weighing & Transfer (Solid State)
High risk of dust generation.
Engineering Control: Place balance inside a Fume Hood or Powder Weighing Station.
Preparation: Don double nitrile gloves. Place a tack-mat or damp paper towel inside the hood sash to capture stray particles.
Static Management: Use an antistatic gun or ionizer if the powder is free-flowing. Quinuclidines are prone to static charge, causing "jumping" of powder.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
Decon: Immediately wipe the balance area with a 5% Citric Acid or Dilute HCl solution (to neutralize the base) followed by water.
Protocol B: Solubilization (Liquid State)
High risk of splash and exothermic reaction.
Solvent Choice: Ensure the receiving solvent is chilled if the scale is >10g.
Addition: Add the solid to the solvent slowly.
Why? Adding solvent to a pile of amine ketone can cause localized heating and rapid vaporization (sputtering).
Vessel: Use a round-bottom flask with a clamped neck, not an open beaker.
Spill Response: If liquid splashes on the outer glove, immediately strip the outer glove, wash the inner glove with water, and don a fresh pair.
Emergency Response System
This section must be printed and posted near the handling area.
Scenario
Immediate Action
Medical Escalation
Eye Contact
Irrigate immediately for 15 minutes. Hold eyelids apart. Time is tissue.
Transport to ER. Mention "Alkaline Chemical Burn" to triage.
Skin Contact
Strip contaminated clothing.[1][2][3][4][5][6][7] Wash with copious water (soap is secondary). Do not scrub (abrasion increases absorption).
Monitor for systemic signs (dizziness, nausea) due to quinuclidine absorption.
Inhalation
Move to fresh air.[1][2][3][4][5][6][8] If breathing is labored, administer oxygen (trained personnel only).
Monitor for delayed pulmonary edema (up to 24h).
Spill (<50g)
Isolate area. Cover with Dry Sand or Vermiculite . Do not use acidic absorbents initially (heat generation).
Dispose of as hazardous chemical waste.
Disposal & Deactivation
Do not pour down the drain. Quinuclidine derivatives are toxic to aquatic life and persist in water systems.
Deactivation:
Treat waste streams with a dilute acid (e.g., 1M HCl) to convert the free base amine into its hydrochloride salt.
Benefit: The salt form is non-volatile and significantly less capable of skin permeation than the free base.
Segregation:
Solid Waste: Double-bag in heavy-duty polyethylene. Label "Toxic Organic Solid."
Liquid Waste: Collect in "Basic Organic Waste" carboys.
Final Disposal: High-temperature incineration via a licensed hazardous waste contractor.
References
PubChem. (2025). Compound Summary: 3-Quinuclidinone (Parent Structure).[9] National Library of Medicine. [Link]
ECHA. (2024). Registration Dossier: Quinuclidin-3-one. European Chemicals Agency. [Link](Note: Generalized link for class search)
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1][2][6][7][10] National Academies Press. [Link]